(Sar1,Ile4,8)-Angiotensin II
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H75N13O9/c1-10-24(6)33(39(61)51-29(19-27-20-47-22-49-27)41(63)56-18-14-16-30(56)37(59)55-35(42(64)65)26(8)12-3)54-40(62)34(25(7)11-2)53-38(60)32(23(4)5)52-36(58)28(50-31(57)21-46-9)15-13-17-48-43(44)45/h20,22-26,28-30,32-35,46H,10-19,21H2,1-9H3,(H,47,49)(H,50,57)(H,51,61)(H,52,58)(H,53,60)(H,54,62)(H,55,59)(H,64,65)(H4,44,45,48)/t24-,25-,26-,28-,29-,30-,32-,33-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOIRDJKADTVNI-MMYICMJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H75N13O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
918.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biased Agonism of (Sar¹,Ile⁴,⁸)-Angiotensin II: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Sar¹,Ile⁴,⁸)-Angiotensin II, hereafter referred to as SII, is a synthetic analog of the endogenous peptide hormone Angiotensin II (Ang II). While Ang II is a potent vasoconstrictor that signals through the Angiotensin II Type 1 Receptor (AT1R) to elicit a broad range of physiological effects, SII has emerged as a critical tool for dissecting the nuanced signaling pathways downstream of this receptor. This technical guide provides an in-depth exploration of the mechanism of action of SII, focusing on its role as a biased agonist that preferentially activates β-arrestin-dependent signaling over classical G protein-mediated pathways. This unique pharmacological profile presents novel therapeutic opportunities for conditions where selective modulation of AT1R signaling is desirable.
Core Concept: Biased Agonism at the AT1 Receptor
The AT1R, a member of the G protein-coupled receptor (GPCR) superfamily, can initiate signaling through two principal pathways upon activation:
-
G Protein-Dependent Signaling: Canonically, Ang II binding to the AT1R activates heterotrimeric G proteins, primarily Gq/11 and to a lesser extent Gi/o and G12/13. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), leading to physiological responses such as vasoconstriction, aldosterone secretion, and cellular growth.
-
β-Arrestin-Dependent Signaling: Following agonist binding and G protein activation, GPCR kinases (GRKs) phosphorylate the receptor's intracellular domains. This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2). While initially known for their role in receptor desensitization and internalization, β-arrestins are now recognized as versatile scaffold proteins that can initiate their own wave of signaling, independent of G proteins. This can include the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2, leading to distinct cellular outcomes.
SII is characterized as a β-arrestin-biased agonist . This means that it selectively stabilizes a conformation of the AT1R that preferentially engages the β-arrestin signaling cascade while having a minimal effect on G protein activation. This functional selectivity allows for the targeted modulation of cellular pathways, potentially separating the beneficial effects of AT1R signaling from its detrimental ones. For instance, β-arrestin-mediated signaling has been implicated in cardioprotective effects, while G protein signaling is often associated with hypertension and pathological remodeling.
Quantitative Pharmacological Profile
While specific binding affinity values (Ki or Kd) for (Sar¹,Ile⁴,⁸)-Angiotensin II are not consistently reported in the literature, it is generally characterized as having a lower affinity for the AT1R compared to the native ligand, Angiotensin II. Its significance lies in its functional selectivity rather than high-affinity binding. The table below summarizes the expected functional characteristics of SII compared to Angiotensin II.
| Ligand | AT1R Binding Affinity | Gq-Mediated Signaling (e.g., Calcium Mobilization) | β-Arrestin Recruitment & Signaling | Classification |
| Angiotensin II | High | Potent Agonist | Potent Agonist | Balanced Agonist |
| (Sar¹,Ile⁴,⁸)-Angiotensin II | Lower | Weak Partial Agonist / Antagonist | Potent Agonist | β-Arrestin Biased Agonist |
Signaling Pathways of (Sar¹,Ile⁴,⁸)-Angiotensin II
The mechanism of action of SII is best understood by visualizing its differential engagement of the AT1R signaling pathways.
Caption: Signaling pathways activated by Angiotensin II and its biased analog, (Sar¹,Ile⁴,⁸)-Angiotensin II, at the AT1 receptor.
Experimental Protocols
Characterizing the biased agonism of SII requires a suite of in vitro assays to independently quantify G protein-dependent and β-arrestin-dependent signaling. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competition)
This assay determines the affinity of SII for the AT1R by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitor constant (Ki) of SII for the AT1R.
Materials:
-
HEK293 cells stably expressing human AT1R.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II (a high-affinity, non-selective analog).
-
Non-specific binding control: Unlabeled Angiotensin II (10 µM).
-
Test compound: (Sar¹,Ile⁴,⁸)-Angiotensin II (serial dilutions).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture AT1R-HEK293 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet membranes.
-
Wash the membrane pellet with fresh buffer and repeat centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
50 µL of assay buffer.
-
50 µL of various concentrations of SII or control compounds.
-
50 µL of ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II (at a final concentration near its Kd).
-
100 µL of cell membrane preparation (typically 10-20 µg of protein).
-
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (concentration of SII that inhibits 50% of radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Gq Protein Signaling Assay (Calcium Mobilization)
This assay measures the ability of SII to stimulate the Gq pathway by detecting changes in intracellular calcium concentration.
Objective: To assess the agonist activity of SII on the Gq-mediated calcium flux.
Materials:
-
HEK293 cells expressing AT1R.
-
Black, clear-bottom 96-well plates.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Seed AT1R-HEK293 cells into 96-well plates and grow overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 1 hour at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Measurement:
-
Place the plate in the fluorescence reader and allow it to equilibrate.
-
Record a baseline fluorescence reading.
-
Inject a solution of SII or a control agonist (Ang II) at various concentrations.
-
Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Plot the response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC₅₀ (concentration for 50% maximal response) and Emax (maximal response) values.
-
β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor protein-protein interactions in live cells, such as the recruitment of β-arrestin to the AT1R.
Objective: To quantify the recruitment of β-arrestin to the AT1R in response to SII stimulation.
Materials:
-
HEK293 cells.
-
Expression plasmids: AT1R fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Transfection reagent.
-
White, 96-well plates.
-
BRET plate reader with dual-wavelength detection.
-
Luciferase substrate (e.g., coelenterazine h).
Procedure:
-
Transfection:
-
Co-transfect HEK293 cells with the AT1R-Rluc and β-arrestin-2-YFP plasmids.
-
Plate the transfected cells into 96-well plates and incubate for 24-48 hours.
-
-
Assay:
-
Remove the culture medium and replace it with a suitable assay buffer (e.g., HBSS).
-
Add SII or a control agonist at various concentrations to the wells.
-
Add the luciferase substrate (coelenterazine h).
-
-
BRET Measurement:
-
Immediately measure the light emission at two wavelengths simultaneously: one for the donor (Rluc, ~480 nm) and one for the acceptor (YFP, ~530 nm).
-
The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
-
Data Analysis:
-
The net BRET response is the BRET ratio in the presence of the agonist minus the basal BRET ratio.
-
Plot the net BRET response against the logarithm of the agonist concentration.
-
Determine the EC₅₀ and Emax values for β-arrestin recruitment.
-
Caption: Workflow for a β-arrestin recruitment BRET assay.
Conclusion
(Sar¹,Ile⁴,⁸)-Angiotensin II is a pivotal pharmacological tool for investigating the functional consequences of biased agonism at the AT1R. Its ability to selectively activate β-arrestin-dependent signaling pathways, while minimally engaging G protein-mediated cascades, provides a unique opportunity to unravel the distinct physiological and pathophysiological roles of these two major signaling arms. The detailed experimental protocols provided in this guide offer a robust framework for researchers to characterize the mechanism of action of SII and other biased ligands, ultimately paving the way for the development of novel therapeutics with improved efficacy and safety profiles.
An In-depth Technical Guide to (Sar1,Ile4,8)-Angiotensin II Signaling Pathways
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
(Sar1,Ile4,8)-Angiotensin II, a synthetic analog of the endogenous peptide hormone Angiotensin II, serves as a critical tool in dissecting the nuanced signaling cascades of the Angiotensin II Type 1 Receptor (AT1R). This technical guide provides a comprehensive overview of the signaling pathways activated by this compound, with a particular focus on its established role as a β-arrestin-biased agonist. This document details the molecular interactions, downstream effector activation, and comparative pharmacology of this compound versus Angiotensin II. Included are structured quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways to facilitate a deeper understanding for researchers in pharmacology and drug development.
Introduction to this compound
This compound, also referred to as SII, is a modified octapeptide with substitutions at positions 1, 4, and 8 of the native Angiotensin II sequence. These modifications confer unique pharmacological properties, most notably its functional selectivity for the AT1R. Unlike the endogenous ligand, Angiotensin II, which robustly activates both G protein-dependent and β-arrestin-mediated signaling pathways, this compound demonstrates a profound bias towards the β-arrestin pathway.[1] It does not promote the canonical Gq protein-coupling and subsequent downstream signaling, such as inositol phosphate production.[1] Instead, it potently induces AT1R phosphorylation, β-arrestin recruitment, receptor internalization, and the activation of β-arrestin-dependent signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[1]
Receptor Binding and Affinity
The interaction of this compound with angiotensin receptors has been characterized primarily at the AT1 and AT2 subtypes. The radiolabeled analog, 125I-[Sar1,Ile8]-Angiotensin II, is a commonly used tool in these binding studies.
Table 1: Receptor Binding Affinity of this compound and Related Analogs
| Ligand | Receptor | Tissue/Cell Line | Assay Type | Kd (nM) | Bmax (fmol/mg protein) | IC50 (nM) | Reference |
| 125I-[Sar1,Ile8]-Ang II | AT1 | Ovine Tissues | Saturation Binding | 1.2 | - | - | [2] |
| 125I-[Sar1,Ile8]-Ang II | AT2 | Ovine Tissues | Saturation Binding | 0.3 | - | - | [2] |
| [Sar1,Ile8]-Angiotensin II | AT2 | CHO-K1 (human AT2) | Competition Binding | 0.8 | 0.45 pmol/mg | 1.7 | [3] |
Note: Data for the non-iodinated this compound at the AT1 receptor is limited in the form of a direct Kd value from saturation binding. Its characterization is more extensively documented through functional assays.
Signaling Pathways
The signaling divergence between Angiotensin II and this compound at the AT1R is the hallmark of the latter's utility in research.
Canonical Angiotensin II Signaling at the AT1 Receptor
Angiotensin II is a non-biased agonist that activates multiple signaling pathways upon binding to the AT1R. The primary pathway involves the coupling to heterotrimeric G proteins, predominantly Gαq/11.[4] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5] Concurrently, G protein activation can lead to the transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), further amplifying downstream signaling, including the Ras-Raf-MEK-ERK cascade.[4]
Following activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the AT1R.[6] This phosphorylation promotes the recruitment of β-arrestin proteins, which sterically hinder further G protein coupling, leading to desensitization.[6] β-arrestins also act as scaffolds for various signaling proteins, initiating a second wave of G protein-independent signaling.[7]
References
- 1. Biased agonism of the angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Type 1 angiotensin receptor pharmacology: Signaling beyond G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of β-Arrestin Proteins in Organization of Signaling and Regulation of the AT1 Angiotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Role of Angiotensin-II AT1 Receptor-dependent β-arrestin Signaling in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
(Sar1,Ile4,8)-Angiotensin II Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Sar1,Ile4,8)-Angiotensin II, also known as SII Ang II, is a synthetic analog of the endogenous octapeptide hormone Angiotensin II (Ang II). It is a functionally selective or "biased" agonist for the Angiotensin II Type 1 Receptor (AT1R). Unlike the native ligand Ang II, which activates both G-protein-dependent and β-arrestin-dependent signaling pathways, this compound preferentially activates the β-arrestin pathway while having minimal effect on G-protein-mediated signaling.[1][2] This biased agonism makes it a valuable tool for dissecting the distinct physiological roles of these two major signaling arms of the AT1R and a potential lead compound for developing novel therapeutics with improved side-effect profiles. This guide provides a comprehensive overview of the receptor binding affinity of this compound, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways involved.
Quantitative Receptor Binding Data
Table 1: Binding Affinity of this compound and Related Compounds for the AT1 Receptor
| Ligand | Receptor | Parameter | Value | Species | Tissue/Cell Line | Reference |
| This compound (SII) | AT1 | Ki | 972 ± 75.1 nM | Not Specified | Not Specified | [3] |
| Angiotensin II | AT1 | Ki | 18.1 ± 0.64 nM | Not Specified | Not Specified | [3] |
| 125I-[Sar1,Ile8]Angiotensin II | AT1 | Kd | 1.2 nM | Ovine | Various Tissues | [4] |
Table 2: Binding Affinity of a Related Analog for the AT2 Receptor
| Ligand | Receptor | Parameter | Value | Species | Tissue/Cell Line | Reference |
| 125I-[Sar1,Ile8]Angiotensin II | AT2 | Kd | 0.3 nM | Ovine | Various Tissues | [4] |
Experimental Protocols
The determination of receptor binding affinity is typically achieved through radioligand binding assays. Below are detailed methodologies for saturation and competition binding assays, which are standard procedures for characterizing the interaction of a ligand like this compound with its receptors.
Protocol 1: Radioligand Competition Binding Assay
This assay is used to determine the inhibition constant (Ki) of an unlabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
- Harvest cells or tissues known to express the target receptor (e.g., HEK293 cells transfected with AT1R, or rat liver membranes).
- Homogenize the cells or tissues in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
- Resuspend the final pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
2. Assay Procedure:
- In a 96-well plate, add the following components in order:
- Assay buffer
- A fixed concentration of a suitable radioligand (e.g., 125I-[Sar1,Ile8]Angiotensin II at a concentration close to its Kd).
- Increasing concentrations of the unlabeled competitor ligand (this compound).
- The prepared cell membranes.
- To determine non-specific binding, include wells with the radioligand and membranes, but with a high concentration of a known, potent unlabeled ligand (e.g., Angiotensin II).
- To determine total binding, include wells with only the radioligand and membranes.
- Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation of Bound and Free Ligand:
- Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. The filter will trap the membranes with the bound radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the log of the competitor concentration.
- Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Saturation Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand for a receptor.
1. Membrane Preparation:
- Follow the same procedure as described in the competition binding assay.
2. Assay Procedure:
- In a 96-well plate, set up two sets of tubes.
- In the "total binding" tubes, add increasing concentrations of the radioligand (e.g., 125I-[Sar1,Ile8]Angiotensin II) to the prepared cell membranes in assay buffer.
- In the "non-specific binding" tubes, add the same increasing concentrations of the radioligand along with a high concentration of a potent unlabeled ligand to the cell membranes.
- Incubate the plate to allow the binding to reach equilibrium.
3. Separation and Quantification:
- Follow the same filtration and radioactivity measurement steps as in the competition binding assay.
4. Data Analysis:
- Calculate specific binding at each radioligand concentration by subtracting non-specific binding from total binding.
- Plot the specific binding against the concentration of the free radioligand.
- Analyze the data using non-linear regression to fit a one-site binding (hyperbola) model. The Kd and Bmax values will be derived from this analysis.
Signaling Pathways and Visualizations
This compound exerts its effects by selectively activating the β-arrestin signaling pathway downstream of the AT1 receptor. This is in contrast to Angiotensin II, which activates both the canonical Gq-protein pathway and the β-arrestin pathway.
Gq-Protein Signaling Pathway (Canonical Angiotensin II Pathway)
Upon binding of Angiotensin II, the AT1 receptor undergoes a conformational change that activates the heterotrimeric G-protein, Gq. This initiates a signaling cascade leading to various physiological responses, including vasoconstriction and aldosterone secretion.
Caption: Canonical Gq-protein signaling pathway activated by Angiotensin II.
β-Arrestin Signaling Pathway (Biased this compound Pathway)
This compound binding to the AT1 receptor promotes the recruitment of β-arrestin, which acts as a scaffold for various signaling proteins, leading to G-protein-independent cellular responses.
Caption: Biased β-arrestin signaling pathway activated by this compound.
Experimental Workflow: Competition Binding Assay
The following diagram illustrates the logical flow of a competition binding assay to determine the Ki of this compound.
Caption: Workflow for a competition binding assay.
Conclusion
This compound is a critical tool for investigating the nuanced signaling of the Angiotensin II Type 1 Receptor. Its biased agonism towards the β-arrestin pathway allows for the targeted study of G-protein-independent signaling. While a comprehensive binding profile, particularly for the AT2 receptor, requires further investigation, the available data and established experimental protocols provide a solid foundation for researchers in pharmacology and drug development to explore the therapeutic potential of biased AT1R agonists. The distinct signaling signature of this compound holds promise for the development of novel drugs that may offer enhanced efficacy and reduced side effects for a variety of cardiovascular and metabolic diseases.
References
- 1. The arrestin-selective angiotensin AT1 receptor agonist [Sar1,Ile4,Ile8]-AngII negatively regulates bradykinin B2 receptor signaling via AT1-B2 receptor heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The beta-arrestin pathway-selective type 1A angiotensin receptor (AT1A) agonist [Sar1,Ile4,Ile8]angiotensin II regulates a robust G protein-independent signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
(Sar1,Ile4-8)-Angiotensin II: A Technical Guide to its Physiological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Sar1,Ile4,8)-Angiotensin II, a synthetic analog of Angiotensin II, has emerged as a critical tool in cardiovascular and metabolic research. This octapeptide is distinguished by key amino acid substitutions: Sarcosine at position 1, and Isoleucine at positions 4 and 8. These modifications confer unique pharmacological properties, primarily establishing it as a biased agonist for the Angiotensin II Type 1 (AT1) receptor. Unlike the endogenous ligand, Angiotensin II, which activates both G-protein and β-arrestin signaling pathways, this compound preferentially activates the β-arrestin pathway without significantly engaging G-protein-mediated signaling.[1][2][3] This biased agonism provides a unique opportunity to dissect the distinct physiological roles of these two major signaling arms of the AT1 receptor, with significant implications for drug development.
This technical guide provides an in-depth overview of the physiological effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Physiological Effects
The preferential activation of the β-arrestin pathway by this compound leads to a distinct profile of physiological effects compared to the balanced agonism of Angiotensin II.
Cardiovascular System
In the cardiovascular system, this compound exhibits complex effects. While it is a weak agonist for classical G-protein-mediated vasoconstriction, its activation of β-arrestin has been linked to cardioprotective signaling.[4] Studies in canines have shown that it has a strong agonistic potency at adrenal and renal angiotensin receptors, leading to increased plasma aldosterone, while being almost ineffective at vascular receptors responsible for blood pressure elevation.
Metabolic System
A significant area of research has focused on the metabolic effects of this compound. In hepatocytes, it has been shown to potentiate insulin receptor signaling and increase insulin-stimulated glycogen synthesis.[4] This effect is dependent on Src and Gαq.[4] These findings suggest a potential therapeutic avenue for conditions associated with insulin resistance.
Receptor Cross-talk and Regulation
This compound has been instrumental in elucidating the cross-talk between the renin-angiotensin system and the kallikrein-kinin system. It negatively regulates bradykinin B2 receptor signaling by promoting the internalization of AT1-B2 receptor heterodimers.[5][6] This action is arrestin-dependent and leads to a blunting of Gq/11-dependent intracellular calcium influx and Gi/o-dependent inhibition of adenylyl cyclase initiated by bradykinin.[5][7]
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of this compound with angiotensin receptors and its physiological effects.
| Ligand | Receptor Subtype | Tissue/Cell Line | Binding Affinity (Kd) | Reference |
| 125I-[Sar1,Ile8]-Angiotensin II | AT1 | Ovine Tissues | 1.2 nM | |
| 125I-[Sar1,Ile8]-Angiotensin II | AT2 | Ovine Tissues | 0.3 nM |
| Physiological Parameter | Experimental Model | Effect of this compound | Quantitative Measure | Reference |
| Arterial Blood Pressure | Spontaneously Hypertensive Rats | Reduction | Dose-dependent | |
| Plasma Aldosterone | Anesthetized Dogs | Increase | Significant | |
| Insulin-stimulated Glycogen Synthesis | Primary Rat Hepatocytes | Increase | - | [4] |
| Bradykinin B2 Receptor-mediated Calcium Influx | HEK293 cells | Blunted | - | [5] |
Signaling Pathways
This compound's biased agonism at the AT1 receptor triggers a specific β-arrestin-dependent signaling cascade, while avoiding the classical G-protein pathway.
Signaling pathway of this compound.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the physiological effects of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to AT1 and AT2 receptors.
Workflow for a radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Homogenize tissues or cells expressing AT1/AT2 receptors in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.
-
Incubation: In a multi-well plate, incubate the prepared membranes with increasing concentrations of radiolabeled (e.g., 125I) this compound. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled Angiotensin II.
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the specific binding data using saturation binding analysis (e.g., Scatchard plot) to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
β-Arrestin Recruitment Assay
This assay measures the ability of this compound to induce the recruitment of β-arrestin to the AT1 receptor. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.
Workflow for a β-arrestin recruitment BRET assay.
Detailed Steps:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and co-transfect with plasmids encoding for the AT1 receptor fused to a Renilla luciferase (Rluc) and β-arrestin fused to a Yellow Fluorescent Protein (YFP).
-
Assay Preparation: Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Stimulation: Replace the culture medium with a buffer containing the Rluc substrate (e.g., coelenterazine h). Add varying concentrations of this compound to the wells.
-
Signal Detection: Measure the light emission at 480 nm (Rluc emission) and 530 nm (YFP emission) using a plate reader capable of BRET measurements.
-
Data Analysis: Calculate the BRET ratio (emission at 530 nm / emission at 480 nm). Plot the BRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
G-Protein Activation Assay (GTPγS Binding Assay)
This assay is used to assess the lack of G-protein activation by this compound. It measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
Detailed Steps:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Incubation: Incubate the membranes with a buffer containing GDP, [35S]GTPγS, and varying concentrations of this compound or a known G-protein activating agonist (positive control).
-
Separation: Separate bound from free [35S]GTPγS by filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Compare the [35S]GTPγS binding stimulated by this compound to that of the positive control and basal levels. A lack of a significant increase over basal indicates no G-protein activation.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the activation of the downstream effector ERK1/2, a hallmark of β-arrestin-mediated signaling by this compound.
Detailed Steps:
-
Cell Culture and Treatment: Culture cells expressing the AT1 receptor and serum-starve them to reduce basal ERK1/2 phosphorylation. Treat the cells with different concentrations of this compound for various time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunodetection: Block the membrane and then incubate with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Detection and Analysis: Detect the signal using a chemiluminescent substrate and image the blot. Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Conclusion
This compound is a powerful pharmacological tool for investigating the nuanced roles of the AT1 receptor signaling pathways. Its ability to selectively activate β-arrestin-dependent signaling has provided invaluable insights into the G-protein-independent functions of this critical receptor. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of this biased agonist in their studies of cardiovascular and metabolic diseases. Further research into the long-term physiological consequences of sustained β-arrestin-biased signaling will be crucial for translating these findings into novel therapeutic strategies.
References
- 1. The beta-arrestin pathway-selective type 1A angiotensin receptor (AT1A) agonist [Sar1,Ile4,Ile8]angiotensin II regulates a robust G protein-independent signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biased agonism of the angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Topics in Angiotensin II Type 1 Receptor Research: Focus on Inverse Agonism, Receptor Dimerization and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Sar1, Ile4, Ile8]-angiotensin II Potentiates Insulin Receptor Signalling and Glycogen Synthesis in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The arrestin-selective angiotensin AT1 receptor agonist [Sar1,Ile4,Ile8]-AngII negatively regulates bradykinin B2 receptor signaling via AT1-B2 receptor heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Arrestin-selective Angiotensin AT1 Receptor Agonist [Sar1,Ile4,Ile8]-AngII Negatively Regulates Bradykinin B2 Receptor Signaling via AT1-B2 Receptor Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: (Sar1,Ile4,8)-Angiotensin II and G Protein-Coupled Receptor Interactions
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The renin-angiotensin system (RAS) is a cornerstone of cardiovascular regulation, with its principal effector, the octapeptide Angiotensin II (Ang II), mediating its effects primarily through the Angiotensin II Type 1 Receptor (AT1R), a class A G protein-coupled receptor (GPCR). Canonically, Ang II binding to AT1R activates Gαq/11 proteins, initiating a signaling cascade that leads to vasoconstriction and fluid retention.
The paradigm of GPCR signaling has evolved beyond a simple on/off switch to embrace the concept of biased agonism or functional selectivity. This phenomenon describes the ability of different ligands to stabilize distinct receptor conformations, preferentially activating specific downstream signaling pathways over others. (Sar1,Ile4,8)-Angiotensin II (SII), a synthetic analog of Ang II, has emerged as a pivotal pharmacological tool for dissecting this biased signaling at the AT1R. SII is a potent β-arrestin-biased agonist , which preferentially activates β-arrestin-mediated signaling pathways while failing to engage, and in some contexts antagonizing, the classical G protein-dependent pathways.[1][2][3] This guide provides an in-depth technical overview of SII, its unique interaction with the AT1R, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.
Molecular Profile of this compound (SII)
This compound is a synthetic octapeptide analog of the endogenous Angiotensin II. The modifications are key to its biased agonism:
-
Sarcosine at position 1 (Sar1): Substitution of the N-terminal aspartic acid with sarcosine confers resistance to aminopeptidases, increasing the peptide's metabolic stability.
-
Isoleucine at position 4 (Ile4): This modification, replacing the typical tyrosine, is critical for imparting the β-arrestin bias.
-
Isoleucine at position 8 (Ile8): This substitution for phenylalanine is also common in Ang II antagonists and contributes to the unique pharmacological profile.
These structural changes result in a ligand that binds to the AT1R but induces a receptor conformation distinct from that stabilized by the endogenous agonist, Ang II.
Interaction with Angiotensin Receptors and Biased Signaling
SII's primary target is the AT1R. Unlike Ang II, which is a balanced agonist, SII exhibits profound functional selectivity.
-
Gq/11-Independent Signaling: SII binding to the AT1R does not lead to the canonical activation of the Gαq/11 pathway.[1][2] Consequently, it fails to stimulate phospholipase C (PLC), the production of inositol phosphates (IPs), and the subsequent release of intracellular calcium—hallmarks of classical AT1R activation.[4][5] In some experimental settings, SII can act as an antagonist to Ang II-mediated G protein signaling.
-
β-Arrestin-Dependent Signaling: SII is a potent activator of the β-arrestin pathway. Upon binding, it promotes the phosphorylation of the AT1R C-terminal tail by G protein-coupled receptor kinases (GRKs). This phosphorylated tail serves as a high-affinity docking site for β-arrestin 1 and β-arrestin 2.[2] The recruitment of β-arrestin sterically hinders G protein coupling (desensitization) and initiates a second wave of G protein-independent signaling. This includes the activation of mitogen-activated protein kinases (MAPK), such as extracellular signal-regulated kinases 1 and 2 (ERK1/2), and promoting receptor internalization.[2][4][6]
Signaling Pathway Diagram
The diagram below illustrates the divergent signaling pathways activated by the balanced agonist Angiotensin II versus the biased agonist this compound at the AT1R.
Caption: Divergent signaling of Ang II vs. SII at the AT1R.
Quantitative Data
Quantitative characterization of biased agonists is essential. While comprehensive comparative tables for SII are not always consolidated in single publications, the following data provides context from various studies. Note that the related analog, [Sar1,Ile8]-Ang II, is sometimes used in binding studies and has different affinities.
Table 1: Binding Affinity and Potency of Angiotensin Analogs at Angiotensin Receptors
| Ligand | Receptor | Assay Type | Parameter | Value | Species | Reference |
| 125I-[Sar1,Ile8] Ang II | AT1 | Saturation Binding | Kd | ~1.2 nM | Ovine | [7] |
| 125I-[Sar1,Ile8] Ang II | AT2 | Saturation Binding | Kd | ~0.3 nM | Ovine | [7] |
| 125I-[Sar1,Ile8] Ang II | AT1 | Saturation Binding | Kd | ~3.8 nM | Guinea Pig | [8] |
| Angiotensin II | AT1 | Competition Binding | Ki | ~1.5 nM | Guinea Pig | [8] |
| Angiotensin II | AT1 | Functional (Phosphorylase a) | EC50 | ~1.0 nM | Guinea Pig | [8] |
| [Sar1,Ile4,8] Ang II | AT1A | Functional (ERK1/2 Activation) | Concentration for Max Effect | 30 µM | Human (HEK293) | [4] |
| [Sar1,Ile4,8] Ang II | AT1A | Functional ([35S]GTPγS Binding) | Activity | No increase up to 562.5 µM | Human (HEK293) | [4] |
Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity (lower value = higher affinity). EC50 (half maximal effective concentration) is a measure of potency. The high concentration of SII required for ERK activation in some studies highlights the complexity of quantifying biased agonism.
Experimental Protocols
Characterizing the biased agonism of SII requires a suite of assays to independently quantify G protein and β-arrestin pathway engagement.
Radioligand Competition Binding Assay
This assay determines the affinity of SII for the AT1R by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues (e.g., rat liver) expressing AT1R in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2). Centrifuge to pellet membranes, wash, and resuspend in binding buffer. Determine protein concentration via a BCA or Bradford assay.[9][10]
-
Assay Setup: In a 96-well plate, combine membrane homogenate, a fixed concentration of a suitable radioligand (e.g., 125I-[Sar1,Ile8] Ang II), and a range of concentrations of the unlabeled competitor ligand (SII).[11]
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[9]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI). Wash filters with ice-cold wash buffer to remove unbound radioligand.[9][11]
-
Detection: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor (SII). Fit the data to a one-site competition model to determine the IC50 (concentration of SII that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[9]
Caption: Workflow for a radioligand competition binding assay.
β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a widely used method to monitor protein-protein interactions, such as receptor-arrestin recruitment, in real-time in living cells.[12][13]
Methodology:
-
Cell Culture and Transfection: Culture cells (e.g., HEK293) and co-transfect them with two constructs: one for the AT1R fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and another for β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP or Venus).[12][14]
-
Cell Plating: Plate the transfected cells into a white, clear-bottom 96-well plate and allow them to adhere.
-
Assay Procedure:
-
Wash cells with assay buffer (e.g., PBS).
-
Add the luciferase substrate (e.g., coelenterazine h) to each well and incubate.[14]
-
Take a baseline BRET reading using a plate reader capable of sequentially measuring the emission signals from both the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).
-
Add varying concentrations of SII to the wells.
-
Immediately begin kinetic measurement of both emission signals over time (e.g., for 30-60 minutes).
-
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each time point and concentration. The change in BRET ratio over baseline indicates ligand-induced arrestin recruitment. Plot the peak change in BRET ratio against the log concentration of SII to generate a dose-response curve and determine the EC50 and Emax.
Caption: Workflow for a BRET-based β-arrestin recruitment assay.
G Protein Activation Assay ([35S]GTPγS Binding)
This functional assay directly measures G protein activation. Since SII is not expected to activate Gαq/11, this serves as a critical negative-confirmation experiment.
Methodology:
-
Membrane Preparation: Prepare AT1R-expressing membranes as described in the radioligand binding protocol.
-
Assay Setup: In a microplate, combine membranes, a sub-micromolar concentration of [35S]GTPγS (a non-hydrolyzable GTP analog), and GDP (to ensure G proteins are in their inactive state).
-
Ligand Addition: Add varying concentrations of SII. A known Gq/11 activator like Ang II should be used as a positive control.
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes to allow for potential agonist-stimulated [35S]GTPγS binding.
-
Termination and Filtration: Stop the reaction and separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters.[4]
-
Detection & Analysis: Measure the radioactivity on the filters. For SII, the expected result is no significant increase in [35S]GTPγS binding above basal levels, in contrast to the robust stimulation expected from Ang II.[4]
Downstream Signaling Assay (ERK1/2 Phosphorylation)
This assay measures the activation of a downstream effector in the β-arrestin pathway. Western blotting is a standard method for this.
Methodology:
-
Cell Culture and Starvation: Culture cells expressing AT1R. Prior to the experiment, serum-starve the cells for several hours to reduce basal ERK phosphorylation.[6]
-
Ligand Stimulation: Treat cells with various concentrations of SII or Ang II for a short period (typically 5-10 minutes, as ERK activation is often transient).[4]
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Western Blotting:
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 3-5% BSA in TBST) to prevent non-specific antibody binding.[15]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
-
Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2. Quantify band intensities using densitometry software. Express p-ERK levels as a ratio of total ERK. Plot the normalized p-ERK signal against ligand concentration to determine potency (EC50).
Functional Consequences and Applications
The unique signaling profile of SII makes it a valuable tool for exploring the physiological and pathophysiological roles of β-arrestin-mediated signaling downstream of the AT1R.
-
Receptor Heterodimerization: SII has been shown to negatively regulate the signaling of the Bradykinin B2 receptor through AT1R-B2R heterodimerization. SII promotes the arrestin-dependent co-internalization of the receptor heterodimer, thereby blunting B2 receptor-mediated Gq/11 and Gi/o signaling.[5][16]
-
Cellular Processes: β-arrestin-dependent signaling initiated by ligands like SII has been implicated in processes such as cell migration and the regulation of glycogen synthesis.[17]
-
Therapeutic Potential: The development of biased agonists is a major focus in drug discovery. Ligands that selectively activate β-arrestin pathways while blocking G protein signaling could offer therapeutic benefits in conditions like acute heart failure by enhancing cardiac performance without inducing vasoconstriction.[18][19]
Conclusion
This compound is a quintessential example of a biased agonist, providing researchers with a specific tool to uncouple β-arrestin signaling from G protein activation at the AT1R. Its use in conjunction with the detailed experimental protocols outlined in this guide allows for a rigorous investigation into the nuanced world of GPCR functional selectivity. Understanding the distinct signaling signatures of biased ligands like SII is critical for advancing our knowledge of GPCR biology and for the rational design of next-generation therapeutics with improved efficacy and reduced side effects.
References
- 1. Biased agonism of the angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The beta-arrestin pathway-selective type 1A angiotensin receptor (AT1A) agonist [Sar1,Ile4,Ile8]angiotensin II regulates a robust G protein-independent signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The beta-arrestin pathway-selective type 1A angiotensin receptor (AT1A) agonist [Sar1,Ile4,Ile8]angiotensin II regulates a robust G protein-independent signaling network. | Sigma-Aldrich [merckmillipore.com]
- 4. Independent β-arrestin 2 and G protein-mediated pathways for angiotensin II activation of extracellular signal-regulated kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The arrestin-selective angiotensin AT1 receptor agonist [Sar1,Ile4,Ile8]-AngII negatively regulates bradykinin B2 receptor signaling via AT1-B2 receptor heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the AT1 angiotensin II receptor expressed in guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Arrestin-selective Angiotensin AT1 Receptor Agonist [Sar1,Ile4,Ile8]-AngII Negatively Regulates Bradykinin B2 Receptor Signaling via AT1-B2 Receptor Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Biased Agonism of the Angiotensin II Type I Receptor. | Semantic Scholar [semanticscholar.org]
- 19. Biased Agonism of the Angiotensin II Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
(Sar1,Ile4,8)-Angiotensin II: A Biased Agagonist's Role in Cellular Signaling
(Sar1,Ile4,8)-Angiotensin II (SII) , a synthetic analog of Angiotensin II (Ang II), serves as a critical tool for dissecting the intricate signaling pathways mediated by the Angiotensin II Type 1 Receptor (AT1R). As a functionally selective or "biased" agonist, SII preferentially activates specific downstream signaling cascades, offering a unique lens through which researchers can explore the diverse physiological and pathophysiological roles of the renin-angiotensin system. This technical guide provides an in-depth exploration of the cellular signaling mechanisms of SII, tailored for researchers, scientists, and drug development professionals.
Core Concepts: Biased Agonism of the AT1 Receptor
The classical understanding of G protein-coupled receptor (GPCR) signaling involves an agonist binding to a receptor, leading to the activation of heterotrimeric G proteins and subsequent downstream effector pathways. However, the concept of biased agonism posits that certain ligands can stabilize distinct receptor conformations, leading to the preferential activation of one signaling pathway over another.[1]
This compound exemplifies this phenomenon at the AT1R. While the endogenous ligand, Angiotensin II, robustly activates both G protein-dependent pathways (e.g., Gq/11-mediated phospholipase C activation) and G protein-independent pathways mediated by β-arrestins, SII demonstrates a strong bias towards the β-arrestin pathway.[1][2] This selective activation of β-arrestin-dependent signaling, without significant G protein coupling, makes SII an invaluable molecular probe.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the interaction of this compound with the AT1 receptor, providing a comparative overview for experimental design and data interpretation.
| Ligand | Receptor | Cell Type | Binding Affinity (Kd) | Reference |
| This compound | AT1A | HEK-293 | 310 nM | [3] |
| Angiotensin II | AT1A | HEK-293 | 1.6 nM | [3] |
| 125I[Sar1,Ile8]-Angiotensin II | AT1 | Ovine Tissues | 1.2 nM | [4] |
| 125I[Sar1,Ile8]-Angiotensin II | AT2 | Ovine Tissues | 0.3 nM | [4] |
| Ligand | Parameter | Cell Type/System | Value/Effect | Reference |
| This compound | B2 Receptor Binding | HEK293 cells co-expressing AT1 and B2 receptors | Reduced BK binding by ~60% after 20 min exposure | [5] |
| This compound | Bmax for [3H]BK | HEK293 cells co-expressing AT1 and B2 receptors | In the absence of SII, Bmax was 5.14 ± 1.05 fmol/10^5 cells | [5] |
| This compound | Akt and GSK3α/β Phosphorylation | Hepatocytes | Increases insulin-stimulated phosphorylation at 30 μM for 30 min | [6] |
Signaling Pathways of this compound
The primary signaling mechanism of SII involves the recruitment of β-arrestin to the AT1R, initiating a cascade of downstream events independent of G protein activation.
β-Arrestin-Dependent ERK1/2 Activation
A key consequence of SII-induced β-arrestin recruitment is the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][3] This activation is G protein-independent and is abolished by the downregulation of β-arrestin 2.[3]
Caption: SII-mediated β-arrestin-dependent activation of ERK1/2.
Cross-talk with Bradykinin B2 Receptor Signaling
SII has been shown to negatively regulate Bradykinin B2 Receptor (B2R) signaling through the formation of AT1R-B2R heterodimers.[5][7] Binding of SII to the AT1R within the heterodimer promotes the arrestin-dependent co-internalization of the entire receptor complex.[5][7] This sequestration of the B2R from the cell surface blunts its ability to activate its own downstream signaling pathways, such as Gq/11-dependent intracellular calcium influx and Gi/o-dependent inhibition of adenylyl cyclase.[5][7]
Caption: SII-induced negative regulation of B2R signaling.
Potentiation of Insulin Receptor Signaling
In hepatocytes, long-term pre-treatment with SII potentiates insulin-stimulated glycogen synthesis.[8] This effect is mediated through the enhanced phosphorylation of Akt and Glycogen Synthase Kinase 3α/β (GSK3α/β), downstream effectors of the insulin receptor (IR).[6][8] This potentiation is dependent on Src and Gαq.[8]
Caption: SII potentiates insulin-stimulated glycogen synthesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to characterize the cellular signaling of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kd) and density (Bmax) of ligands to receptors.
Methodology:
-
Cell Culture and Preparation:
-
Culture cells (e.g., HEK293) expressing the receptor of interest (e.g., AT1R and/or B2R).
-
For intact cell binding, suspend cells in binding buffer. For membrane preparations, homogenize cells and isolate the membrane fraction through centrifugation.
-
-
Saturation Binding:
-
Incubate a constant amount of cells or membranes with increasing concentrations of a radiolabeled ligand (e.g., [3H]BK for B2R).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the corresponding unlabeled ligand.
-
Incubations are typically performed at 4°C to prevent receptor internalization.
-
-
Competition Binding:
-
Incubate cells or membranes with a fixed concentration of radiolabeled ligand and increasing concentrations of an unlabeled competitor ligand (e.g., unlabeled BK or SII).
-
-
Separation and Counting:
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioactivity.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Analyze saturation binding data using non-linear regression to determine Kd and Bmax.
-
Analyze competition binding data to determine the IC50 of the competitor, from which the Ki can be calculated.[5]
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
Objective: To study protein-protein interactions, such as receptor dimerization, in living cells.
Methodology:
-
Plasmid Construction:
-
Construct expression plasmids encoding the proteins of interest fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). For example, AT1R-Rluc and B2R-YFP.
-
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293) with the donor and acceptor fusion constructs.
-
-
BRET Measurement:
-
After 24-48 hours, wash the cells and add the luciferase substrate (e.g., coelenterazine h).
-
Measure the light emission at the wavelengths corresponding to the donor and acceptor fluorophores using a luminometer capable of dual-wavelength detection.
-
-
Data Analysis:
-
Calculate the BRET ratio as the emission intensity of the acceptor divided by the emission intensity of the donor.
-
An increase in the BRET ratio upon co-expression of the two fusion proteins compared to control conditions (e.g., expression of the donor with an unfused acceptor) indicates that the proteins are in close proximity (<10 nm).
-
BRET50 measurements, the acceptor/donor ratio required to produce half-maximal BRET, can be used to quantify the efficiency of the interaction.[7]
-
Immunoblotting for Phosphorylated Proteins (e.g., Phospho-ERK1/2)
Objective: To detect the activation state of specific signaling proteins by measuring their phosphorylation.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Stimulate the cells with the ligand of interest (e.g., SII or Ang II) for a specific time course.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing detergents, protease inhibitors, and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest (e.g., anti-total-ERK1/2).
-
Quantify the band intensities using densitometry software.[3]
-
Caption: General workflow for immunoblotting analysis.
Conclusion
This compound is a powerful pharmacological tool that has been instrumental in advancing our understanding of AT1R signaling. Its ability to selectively activate the β-arrestin pathway has provided crucial insights into the G protein-independent functions of this receptor. The continued use of SII and the development of other biased agonists will undoubtedly uncover further complexities in angiotensin II signaling and may pave the way for novel therapeutic strategies targeting specific downstream pathways of the AT1R.
References
- 1. Biased agonism of the angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Arrestin-selective Angiotensin AT1 Receptor Agonist [Sar1,Ile4,Ile8]-AngII Negatively Regulates Bradykinin B2 Receptor Signaling via AT1-B2 Receptor Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The arrestin-selective angiotensin AT1 receptor agonist [Sar1,Ile4,Ile8]-AngII negatively regulates bradykinin B2 receptor signaling via AT1-B2 receptor heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Sar1, Ile4, Ile8]-angiotensin II Potentiates Insulin Receptor Signalling and Glycogen Synthesis in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (Sar1,Ile4,8)-Angiotensin II in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Sar1,Ile4,8)-Angiotensin II, also known as SII Ang II, is a synthetic analog of Angiotensin II. It functions as a functionally selective or "biased" agonist for the Angiotensin II Type 1 Receptor (AT1R).[1][2][3] Unlike the endogenous ligand Angiotensin II, which activates both G-protein dependent and β-arrestin dependent signaling pathways, this compound preferentially activates the β-arrestin signaling cascade with minimal to no activation of the Gq-protein pathway.[1][3] This unique property makes it a valuable tool for dissecting the distinct physiological roles of these two major AT1R signaling arms in vivo. These notes provide an overview of its application in in vivo studies, including dosage considerations, experimental protocols, and a summary of its signaling mechanism.
Data Presentation
In Vivo Dosage of Angiotensin Analogs (for reference)
| Compound | Animal Model | Administration Route | Dosage | Reported Effect |
| Angiotensin II | Rat | Subcutaneous infusion | 5.2 µg/kg/h | Induction of hypertension and increased blood pressure variability[4] |
| Angiotensin II | Dog | Intravenous infusion | 2.0 and 5.0 ng/kg/min | Increased mean arterial pressure by increasing total peripheral resistance[5] |
| [Sar1, Ile8]Angiotensin II | Rat | Intracerebroventricular infusion | 500 ng/µL per hour | Blockade of central Angiotensin II receptors[6] |
| Aliskiren (renin inhibitor) | Rat | Oral gavage | 30 mg/kg/day | Lowering of blood pressure[7] |
Experimental Protocols
General Considerations for In Vivo Administration
-
Vehicle: this compound is a peptide and should be dissolved in a sterile, isotonic solution suitable for in vivo administration, such as sterile saline (0.9% NaCl). The solubility of the peptide should be confirmed prior to preparing stock solutions.
-
Animal Models: Common animal models for studying the renin-angiotensin system include mice and rats. The specific strain, age, and sex of the animals should be carefully selected based on the research question.
-
Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals, and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Subcutaneous Infusion via Osmotic Minipumps
This protocol is suitable for chronic administration of this compound to study its long-term effects.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Osmotic minipumps (e.g., Alzet)
-
Surgical instruments for implantation
-
Anesthesia and analgesics
-
Experimental animals (e.g., mice or rats)
Procedure:
-
Preparation of this compound solution:
-
Based on the desired dose and the pumping rate and duration of the osmotic minipump, calculate the required concentration of this compound.
-
Aseptically dissolve the calculated amount of this compound in sterile 0.9% saline.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Filling the osmotic minipumps:
-
Following the manufacturer's instructions, fill the osmotic minipumps with the prepared this compound solution under sterile conditions.
-
-
Surgical Implantation:
-
Anesthetize the animal using an approved anesthetic protocol.
-
Make a small subcutaneous incision on the back of the animal, between the shoulder blades.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic minipump into the pocket.
-
Close the incision with sutures or surgical staples.
-
Administer post-operative analgesics as recommended by the veterinarian.
-
-
Monitoring:
-
Monitor the animals daily for any signs of distress, infection, or adverse reactions.
-
Monitor relevant physiological parameters (e.g., blood pressure, heart rate) as required by the experimental design.
-
Protocol 2: Intraperitoneal Injection
This protocol is suitable for acute or sub-chronic administration of this compound.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Sterile syringes and needles
-
Experimental animals (e.g., mice or rats)
Procedure:
-
Preparation of this compound solution:
-
Dissolve the desired amount of this compound in sterile 0.9% saline to achieve the target concentration for injection. The injection volume should be appropriate for the size of the animal (e.g., 100-200 µL for a mouse).
-
-
Administration:
-
Gently restrain the animal.
-
Lift the animal's hindquarters to allow the abdominal organs to move cranially.
-
Insert the needle into the lower right or left quadrant of the abdomen at a shallow angle to avoid puncturing internal organs.
-
Inject the this compound solution.
-
-
Monitoring:
-
Monitor the animal for any immediate adverse reactions.
-
Proceed with experimental measurements at the desired time points post-injection.
-
Signaling Pathway of this compound
This compound acts as a biased agonist at the AT1 receptor. This means it preferentially activates one signaling pathway over another. In the case of this compound, it selectively activates the β-arrestin pathway, which is G-protein independent, while having little to no effect on the classical Gq protein-mediated signaling cascade.
Caption: Biased agonism of this compound at the AT1R.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study using this compound.
Caption: A typical experimental workflow for in vivo studies.
References
- 1. Current Topics in Angiotensin II Type 1 Receptor Research: Focus on Inverse Agonism, Receptor Dimerization and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Functional Relevance of Biased Signaling at the Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]
- 5. Effect of intravertebral angiotensin II on cardiac output and its distribution in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of intraventricular infusion of an angiotensin II antagonist on 125I-angiotensin II binding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular Angiotensin II Production in Diabetic Rats Is Correlated With Cardiomyocyte Apoptosis, Oxidative Stress, and Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Sar1,Ile4-Ile8)-Angiotensin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Sar1,Ile4,8)-Angiotensin II is a synthetic analog of the endogenous peptide hormone Angiotensin II. It is a potent and selective agonist for the Angiotensin II type 1 (AT1) receptor. A key characteristic of this analog is its biased agonism. Unlike the native Angiotensin II which activates both G protein-dependent and β-arrestin-dependent signaling pathways, this compound preferentially activates the β-arrestin pathway with minimal to no activation of the Gq protein pathway.[1][2][3][4] This functional selectivity makes it a valuable tool for investigating the distinct physiological roles of these two signaling cascades and for the development of novel therapeutics that target specific arms of the AT1 receptor signaling network.
This document provides detailed information on the stability, storage, and handling of this compound, along with protocols for its use in experimental settings.
Stability and Storage Conditions
Proper storage and handling are critical to maintain the integrity and activity of this compound. The peptide is susceptible to degradation, primarily through hydrolysis, oxidation, and enzymatic cleavage.
Lyophilized Powder
The lyophilized form of this compound is the most stable state for long-term storage.
Table 1: Recommended Storage Conditions for Lyophilized this compound
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 2 years | Recommended for long-term storage. |
| -20°C | Up to 1 year | Suitable for intermediate-term storage. |
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can introduce moisture and accelerate degradation. For weighing, it is advisable to do so in a controlled environment with low humidity. After use, the vial should be tightly sealed.
Solutions
Once reconstituted, the stability of this compound in solution is significantly reduced. It is highly recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Notes |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| 4°C (Refrigerated) | Up to 5 days | Based on stability data for Angiotensin II in 0.9% NaCl.[2] Stability may vary with buffer and pH. |
-
Solvents: The choice of solvent can impact stability. For reconstitution, sterile, nuclease-free water or a buffer appropriate for the experimental system is recommended. The pH of the solution is a critical factor, with a neutral to slightly acidic pH generally providing better stability for angiotensin peptides.
-
Concentration: At very low concentrations, a significant amount of the peptide may be lost due to adsorption to the surfaces of storage vials. Using low-protein-binding tubes can help minimize this issue.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the preparation of a stock solution from the lyophilized powder.
Materials:
-
Vial of lyophilized this compound
-
Sterile, nuclease-free water or appropriate sterile buffer (e.g., PBS, pH 7.4)
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial and add the required volume of sterile water or buffer to achieve the desired stock concentration (e.g., 1 mM).
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Label the aliquots with the peptide name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C as recommended in Table 2.
Protocol 2: Assessment of this compound Stability by RP-HPLC
This protocol provides a general framework for evaluating the stability of the peptide under specific experimental conditions (e.g., different buffers, pH, or temperatures).
Materials:
-
This compound solution to be tested
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
UV detector set to an appropriate wavelength (typically 214 nm or 280 nm for peptides)
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the desired buffers and at the concentrations to be tested. Prepare an initial "time zero" sample for immediate analysis.
-
Incubation: Incubate the remaining samples under the desired storage conditions (e.g., 4°C, room temperature, 37°C).
-
Time Points: At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each sample for analysis.
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile with the UV detector.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time from the "time zero" sample.
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the "time zero" sample.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Signaling Pathway and Experimental Workflow
This compound Biased Signaling Pathway
This compound acts as a biased agonist at the AT1 receptor, preferentially activating the β-arrestin signaling pathway while having little to no effect on the Gq protein-mediated pathway. This leads to the activation of downstream effectors such as ERK1/2, independent of G protein coupling.[1][3]
Caption: Biased agonism of this compound at the AT1 receptor.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. The beta-arrestin pathway-selective type 1A angiotensin receptor (AT1A) agonist [Sar1,Ile4,Ile8]angiotensin II regulates a robust G protein-independent signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Type 1 angiotensin receptor pharmacology: Signaling beyond G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The beta-arrestin pathway-selective type 1A angiotensin receptor (AT1A) agonist [Sar1,Ile4,Ile8]angiotensin II regulates a robust G protein-independent signaling network. | Sigma-Aldrich [merckmillipore.com]
- 4. Biased agonism of the angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Sar1,Ile4,8)-Angiotensin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Sar1,Ile4,8)-Angiotensin II is a synthetic analog of Angiotensin II and a functionally selective agonist of the Angiotensin II Type 1A (AT1A) receptor. This peptide is a valuable tool in cardiovascular research and drug development due to its biased agonism. Unlike the endogenous ligand Angiotensin II, which activates both G-protein-dependent and β-arrestin-dependent signaling pathways, this compound preferentially activates the β-arrestin pathway. This unique property allows for the specific investigation of β-arrestin-mediated signaling cascades and their physiological and pathophysiological roles. These application notes provide detailed information on the solubility, preparation, and experimental use of this compound.
Solubility and Preparation
Proper dissolution and storage of this compound are critical for maintaining its biological activity and ensuring experimental reproducibility. The following tables provide solubility data and a detailed protocol for the preparation of stock solutions.
Table 1: Solubility of this compound and Related Analogs
| Compound | Solvent | Solubility | Notes |
| [Sar1, Ile8]-Angiotensin II TFA | Water | 50 mg/mL (46.20 mM) | Requires sonication for complete dissolution.[1] |
| [Sar1, Ile8]-Angiotensin II | DMSO | 10 mM | Sonication is recommended.[2] |
| Angiotensin II | Water | 25 mg/mL | Yields a clear, colorless solution. |
| Angiotensin II | Ethanol | Soluble | |
| Angiotensin II | Aqueous Solutions (pH 5-8) | Soluble |
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound peptide (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, low-bind microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation of moisture.
-
Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of peptide (MW ~1082.18 g/mol for the TFA salt), add 92.4 µL of DMSO.
-
Dissolution: Gently vortex or sonicate the solution until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, low-bind microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). When stored at -80°C, please use it within 6 months. When stored at -20°C, please use it within 1 month.[3]
Note on Stability: Peptides in solution are susceptible to degradation. Avoid repeated freeze-thaw cycles. For aqueous solutions, sterile filtration through a 0.2 µm filter is recommended; however, some loss of peptide may occur at low concentrations due to absorption to the filter and container walls.
Signaling Pathway
This compound acts as a biased agonist at the AT1A receptor, selectively activating the β-arrestin signaling pathway without significantly engaging G-protein-dependent pathways.[4][5] This leads to the activation of downstream kinases such as ERK1/2.[4][5]
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. [Sar1, Ile8]-Angiotensin II | RAAS | TargetMol [targetmol.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. The beta-arrestin pathway-selective type 1A angiotensin receptor (AT1A) agonist [Sar1,Ile4,Ile8]angiotensin II regulates a robust G protein-independent signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The beta-arrestin pathway-selective type 1A angiotensin receptor (AT1A) agonist [Sar1,Ile4,Ile8]angiotensin II regulates a robust G protein-independent signaling network. | Sigma-Aldrich [merckmillipore.com]
Application Notes and Protocols for Studying Receptor Internalization Using (Sar1,Ile4,8)-Angiotensin II
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Sar1,Ile4,8)-Angiotensin II, also known as SII Ang II, is a synthetic analog of Angiotensin II. It functions as a functionally selective or "biased" agonist for the Angiotensin II Type 1 Receptor (AT1R), a G protein-coupled receptor (GPCR) crucial for cardiovascular regulation.[1][2][3][4] Unlike the endogenous ligand Angiotensin II, which activates both G protein-dependent and β-arrestin-dependent signaling pathways, this compound selectively activates the β-arrestin pathway without stimulating heterotrimeric G-protein activation.[5][6][7] This unique property makes it an invaluable tool for isolating and studying the roles of β-arrestin in AT1R signaling, particularly in the process of receptor internalization and subsequent downstream events.[5][7]
Mechanism of Action: β-Arrestin-Mediated Internalization
Upon binding to the AT1 receptor, this compound induces a conformational change in the receptor. This leads to its phosphorylation by G protein-coupled receptor kinases (GRKs). The phosphorylated receptor then serves as a high-affinity binding site for β-arrestin proteins.[8] The recruitment of β-arrestin to the receptor sterically hinders its interaction with G proteins, effectively desensitizing G protein-mediated signaling. More importantly for the study of receptor trafficking, β-arrestin acts as an adapter protein, linking the receptor to components of the endocytic machinery, such as clathrin and AP2. This initiates the formation of clathrin-coated pits and subsequent internalization of the receptor-ligand complex into endosomes.[8]
This biased agonism allows researchers to investigate G protein-independent signaling cascades and the physiological consequences of receptor sequestration from the cell surface.[5][7]
Research Applications
-
Dissecting G Protein-Independent Signaling: this compound enables the study of signaling events that are independent of G protein activation, such as β-arrestin-mediated activation of kinases like ERK1/2.[5][6]
-
Investigating Receptor Trafficking: It is used to specifically trigger and observe the internalization and intracellular trafficking of the AT1 receptor.[9][10]
-
Studying Heterodimerization and Co-Internalization: This compound has been instrumental in demonstrating the co-internalization of receptor heterodimers. For example, its binding to the AT1 receptor can promote the internalization of AT1-B2 bradykinin receptor heterodimers, leading to a negative regulation of B2 receptor signaling.[9][10]
-
Probing Biased Agonism: As a classic biased agonist, it serves as a reference compound in the development and characterization of new biased ligands for GPCRs, which have potential as novel therapeutics with improved side-effect profiles.[11]
Quantitative Data
The following table summarizes quantitative data from studies using this compound to investigate receptor internalization.
| Experimental System | Treatment | Observation | Quantitative Result | Reference |
| HEK293 cells co-expressing AT1 and B2 receptors | This compound for 20 min at 37°C | Loss of cell surface B2 receptors | ~60% reduction in Bradykinin (BK) binding | [10] |
| HEK293 cells co-expressing B2 and AT1 receptors | This compound | B2 receptor density (Bmax) without SII | 5.14 ± 1.05 fmol/10^5 cells | [10] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Quantifying Receptor Internalization
This protocol is used to quantify the number of receptors on the cell surface following agonist treatment. A decrease in the binding of a radiolabeled antagonist indicates receptor internalization.
Materials:
-
Cells expressing the AT1 receptor (e.g., HEK293-AT1R)
-
Cell culture medium and plates
-
This compound
-
Radiolabeled AT1R antagonist (e.g., 125I-[Sar1,Ile8]Ang II)
-
Unlabeled antagonist for non-specific binding (e.g., Losartan)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (ice-cold PBS)
-
Scintillation counter and vials
Procedure:
-
Cell Culture: Plate cells in 24-well plates and grow to 80-90% confluency.
-
Agonist Treatment:
-
Wash cells once with serum-free medium.
-
Treat cells with the desired concentration of this compound (or vehicle control) in serum-free medium.
-
Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes) to induce internalization.
-
-
Stop Internalization: Place the plate on ice and wash the cells twice with ice-cold PBS to stop the internalization process.
-
Radioligand Binding:
-
Add ice-cold Binding Buffer containing the radiolabeled antagonist to each well.
-
For determining non-specific binding, add the radioligand along with a high concentration of an unlabeled antagonist (e.g., 10 µM Losartan) to a separate set of wells.
-
Incubate the plate at 4°C for 2-3 hours to reach binding equilibrium.
-
-
Washing: Aspirate the binding solution and wash the cells three times with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis and Counting:
-
Lyse the cells by adding 0.5 M NaOH to each well and incubate for 20 minutes.
-
Transfer the lysate to scintillation vials.
-
Measure the radioactivity using a gamma or beta counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Express the data as a percentage of the specific binding observed in the vehicle-treated control cells (time 0).
-
Plot the percentage of surface receptors remaining versus time.
-
Protocol 2: Immunofluorescence Microscopy for Visualizing Receptor Internalization
This protocol allows for the direct visualization of receptor movement from the plasma membrane to intracellular compartments.
Materials:
-
Cells expressing an epitope-tagged AT1 receptor (e.g., HA-AT1R or FLAG-AT1R)
-
Glass coverslips or imaging-grade multi-well plates
-
This compound
-
Primary antibody against the extracellular tag (e.g., anti-HA, anti-FLAG)
-
Fluorescently-labeled secondary antibody
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Agonist Treatment:
-
Wash cells with serum-free medium.
-
Treat cells with this compound at 37°C for the desired time to induce internalization. Include a vehicle-treated control (time 0).
-
-
Fixation:
-
Quickly wash cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
To stain only surface receptors: Proceed to blocking without permeabilization.
-
To stain both surface and internalized receptors: Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Incubate with Blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the cells using a confocal microscope.
-
In untreated cells, fluorescence should be localized primarily at the plasma membrane.
-
In treated cells, fluorescence will appear in intracellular puncta, representing endosomes containing the internalized receptors.
-
Protocol 3: Cell-Surface ELISA for High-Throughput Quantification
This method provides a quantitative measure of the number of epitope-tagged receptors remaining on the cell surface in a multi-well plate format.
Materials:
-
Cells expressing an epitope-tagged AT1 receptor (e.g., HA-AT1R) plated in a 96-well plate
-
This compound
-
Primary antibody against the extracellular tag conjugated to Horseradish Peroxidase (HRP), or an unconjugated primary antibody and an HRP-conjugated secondary antibody.
-
ELISA substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Fixation solution (4% paraformaldehyde)
-
Blocking solution (5% BSA in PBS)
-
Wash Buffer (PBS)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and grow to confluency.
-
Treat cells with this compound for various times at 37°C as described in Protocol 1.
-
-
Fixation:
-
Place the plate on ice and wash with ice-cold PBS.
-
Fix cells with 4% paraformaldehyde for 20 minutes at room temperature. Do not permeabilize the cells.
-
Wash twice with PBS.
-
-
ELISA:
-
Block the cells with Blocking solution for 1 hour.
-
Incubate with the HRP-conjugated primary antibody (or unconjugated primary followed by HRP-secondary) for 1-2 hours at room temperature.
-
Wash the cells five times with PBS.
-
Add the TMB substrate and incubate until a blue color develops.
-
Add the Stop solution to quench the reaction, turning the color to yellow.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
The absorbance is directly proportional to the number of receptors on the cell surface.
-
Calculate the percentage of remaining surface receptors relative to the untreated control wells.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. gencefebio.com [gencefebio.com]
- 4. [Sar1, Ile4, Ile8]-angiotensin II Potentiates Insulin Receptor Signalling and Glycogen Synthesis in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The beta-arrestin pathway-selective type 1A angiotensin receptor (AT1A) agonist [Sar1,Ile4,Ile8]angiotensin II regulates a robust G protein-independent signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The beta-arrestin pathway-selective type 1A angiotensin receptor (AT1A) agonist [Sar1,Ile4,Ile8]angiotensin II regulates a robust G protein-independent signaling network. | Sigma-Aldrich [merckmillipore.com]
- 7. Frontiers | The Role of β-Arrestin Proteins in Organization of Signaling and Regulation of the AT1 Angiotensin Receptor [frontiersin.org]
- 8. Arrestin - Wikipedia [en.wikipedia.org]
- 9. The arrestin-selective angiotensin AT1 receptor agonist [Sar1,Ile4,Ile8]-AngII negatively regulates bradykinin B2 receptor signaling via AT1-B2 receptor heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Arrestin-selective Angiotensin AT1 Receptor Agonist [Sar1,Ile4,Ile8]-AngII Negatively Regulates Bradykinin B2 Receptor Signaling via AT1-B2 Receptor Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into the Role of Angiotensin-II AT1 Receptor-dependent β-arrestin Signaling in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Sar1,Ile4,8)-Angiotensin II in Studies of Insulin Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Sar1,Ile4,8)-Angiotensin II, also known as SII Angiotensin II, is a synthetic analog of Angiotensin II. It functions as a functionally selective, or "biased," agonist for the Angiotensin II Type 1 Receptor (AT1R).[1] Unlike the endogenous ligand Angiotensin II, which activates a broad range of signaling pathways upon binding to AT1R and is often associated with the development of insulin resistance, this compound selectively activates a subset of downstream pathways.[1][2] This biased agonism leads to beneficial effects on insulin signaling and glucose metabolism, particularly in hepatocytes.[1]
Recent studies have demonstrated that long-term pre-treatment of primary rat hepatocytes with this compound potentiates insulin-stimulated glycogen synthesis.[1] This effect is mediated through the potentiation of insulin-stimulated phosphorylation of key downstream signaling molecules, Akt and Glycogen Synthase Kinase 3α/β (GSK3α/β).[1] Notably, this compound does not affect insulin-stimulated suppression of hepatic glucose output.[1] The signaling pathway initiated by this compound that enhances insulin sensitivity is dependent on the involvement of Src, a non-receptor tyrosine kinase, and the G protein subunit Gαq.[1]
These unique properties make this compound a valuable pharmacological tool for investigating the intricate crosstalk between the Renin-Angiotensin System (RAS) and insulin signaling pathways. It holds potential for the development of novel therapeutic strategies targeting insulin resistance and related metabolic disorders.
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on insulin signaling in primary rat hepatocytes.
Table 1: Effect of this compound on Insulin-Stimulated Akt and GSK3α/β Phosphorylation
| Treatment Condition | p-Akt (Ser473) (% of Insulin Control) | p-GSK3α (Ser21) (% of Insulin Control) | p-GSK3β (Ser9) (% of Insulin Control) |
| Insulin (100 nM) | 100% | 100% | 100% |
| This compound (1 µM) + Insulin (100 nM) | ~150% | ~175% | ~160% |
Data are approximate values derived from published graphical representations and represent the potentiating effect of a 16-hour pre-treatment with this compound on insulin-stimulated phosphorylation.
Table 2: Effect of this compound on Insulin-Stimulated Glycogen Synthesis
| Treatment Condition | Glycogen Synthesis (Fold increase over basal) |
| Basal | 1.0 |
| Insulin (100 nM) | ~2.5 |
| This compound (1 µM) + Insulin (100 nM) | ~3.5 |
Data are approximate values derived from published graphical representations and represent the effect of a 16-hour pre-treatment with this compound on insulin-stimulated glycogen synthesis.
Table 3: Inhibitor Concentrations for Mechanistic Studies
| Inhibitor | Target | Concentration Used in Hepatocyte Culture | Effect on this compound Potentiation |
| PP2 | Src | 10 µM | Abolished |
| YM-254890 | Gαq | 1 µM | Abolished |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated Akt and GSK3α/β in Primary Hepatocytes
This protocol details the procedure for assessing the phosphorylation status of key insulin signaling proteins in response to treatment with this compound and insulin.
Materials:
-
Primary rat hepatocytes
-
William’s E medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Insulin solution
-
Src inhibitor (PP2)
-
Gαq inhibitor (YM-254890)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3α/β (Ser21/9), anti-GSK3α/β, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Isolate primary hepatocytes from rats and seed them in collagen-coated culture plates.
-
Culture cells in William’s E medium supplemented with 10% FBS and penicillin-streptomycin.
-
After 24 hours, replace the medium with serum-free medium for at least 4 hours.
-
Pre-treat the hepatocytes with 1 µM this compound for 16 hours. For inhibitor studies, add 10 µM PP2 or 1 µM YM-254890 for 30 minutes prior to insulin stimulation.
-
Stimulate the cells with 100 nM insulin for 10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on appropriate percentage acrylamide gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the total protein and/or a loading control like β-actin.
-
Protocol 2: Glycogen Synthesis Assay in Primary Hepatocytes
This protocol describes a method to measure the rate of glycogen synthesis by quantifying the incorporation of radiolabeled glucose.
Materials:
-
Primary rat hepatocytes
-
William’s E medium
-
This compound
-
Insulin solution
-
D-[U-¹⁴C]-glucose
-
Glycogen (as a carrier)
-
30% (w/v) KOH
-
95% (v/v) Ethanol
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment procedure as described in Protocol 1 (steps 1.1-1.4).
-
Following pre-treatment, stimulate the cells with 100 nM insulin in the presence of D-[U-¹⁴C]-glucose (e.g., 1 µCi/mL) for 2 hours.
-
-
Glycogen Precipitation:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 30% KOH and incubate at 95°C for 30 minutes.
-
Add glycogen as a carrier to facilitate precipitation.
-
Precipitate the glycogen by adding ice-cold 95% ethanol and incubating at -20°C for at least 1 hour.
-
Centrifuge at 4,000 x g for 20 minutes at 4°C to pellet the glycogen.
-
Carefully discard the supernatant.
-
Wash the glycogen pellet twice with 70% ethanol.
-
-
Quantification:
-
Resuspend the glycogen pellet in water.
-
Add scintillation fluid to the resuspended pellet.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the counts per minute (CPM) to the total protein content of a parallel well.
-
Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. [Sar1, Ile4, Ile8]-angiotensin II Potentiates Insulin Receptor Signalling and Glycogen Synthesis in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatic Expression of Phosphorylated Kinase Akt and Glycogen Synthase Kinase-3 Isoforms in Patients with Chronic Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sources and Applications of (Sar1,Ile4-8)-Angiotensin II: A Guide for Researchers
Introduction
(Sar1,Ile4,8)-Angiotensin II is a synthetic analog of Angiotensin II that has garnered significant interest within the research community, particularly in the fields of pharmacology and cell signaling. This potent peptide is distinguished by its selective agonism for the Angiotensin II Type 1 Receptor (AT1R), primarily activating the β-arrestin signaling pathway with minimal to no engagement of the classical G-protein-mediated pathways. This biased agonism makes it an invaluable tool for dissecting the distinct physiological and pathological roles of β-arrestin-dependent signaling downstream of AT1R activation. This document provides a comprehensive overview of commercial sources for this compound, detailed application notes on its use in research, and step-by-step experimental protocols for key assays.
Commercial Availability
A variety of vendors supply this compound for research purposes. The table below summarizes the offerings from several prominent suppliers, providing key details to aid in procurement.
| Supplier | Catalog Number | Purity | Quantity Options | Form | Molecular Weight ( g/mol ) |
| Molecular Depot | MDP0830 | High Purity | 500 µg, Custom Bulk | Powder | 918 |
| MedChemExpress | HY-P4685 | 99.75% | 5 mg, 10 mg, 50 mg, 100 mg | Lyophilized Powder | 918.14 |
| Peptide Institute, Inc. | 4476-v | ≥99.0% (HPLC) | 0.5 mg, Bulk Request | Lyophilized Powder | 918.14 |
| PeptaNova | 4476-v | Not Specified | 0.5 mg | Lyophilized Powder | Not Specified |
| LifeTein | LT0705 | >95% | 10 mg | Lyophilized Powder | 918.15 |
| AbMole BioScience | M54356 | >98.0% | Inquiry for details | Solid | 918.14 |
| GenCefe Biotech | CP0087005 | ≥95% | 5 mg | Lyophilized Powder | 918 |
| Elabscience | E-PP-0296 | >95% | Inquiry for details | Lyophilized Powder | 918.15 |
Application Notes
This compound as a Biased Agonist
This compound is a cornerstone for studying biased agonism at the AT1 receptor. Unlike the endogenous ligand Angiotensin II, which activates both Gq/11- and β-arrestin-mediated signaling, this compound preferentially stabilizes a receptor conformation that favors the recruitment of β-arrestin.[1][2] This selective activation allows researchers to isolate and study the downstream consequences of β-arrestin signaling in various cellular contexts, independent of G-protein activation.[2]
Key Research Applications:
-
Dissecting AT1R Signaling: This compound is instrumental in differentiating the physiological roles of G-protein versus β-arrestin pathways. For example, it has been used to demonstrate that β-arrestin can mediate signaling events such as the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2]
-
Investigating Cardiovascular Physiology: Given the critical role of the renin-angiotensin system in cardiovascular regulation, this compound is used to explore the potential therapeutic benefits of biased AT1R agonism. Studies have suggested that activating β-arrestin pathways may offer cardioprotective effects.[3]
-
Metabolic Studies: Research has shown that this compound can potentiate insulin-stimulated glycogen synthesis in hepatocytes, indicating a role for AT1R-mediated β-arrestin signaling in metabolic regulation.[4]
Signaling Pathway of this compound
Upon binding to the AT1 receptor, this compound induces a conformational change that promotes the recruitment of β-arrestin. This interaction sterically hinders the coupling of Gq/11 proteins. The recruited β-arrestin then acts as a scaffold, initiating a cascade of downstream signaling events, most notably the activation of the ERK1/2 pathway. This process is independent of the canonical G-protein signaling that leads to the generation of inositol phosphates and diacylglycerol.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This protocol describes a method to quantify the recruitment of β-arrestin to the AT1 receptor upon stimulation with this compound using BRET technology.
Experimental Workflow:
Materials:
-
HEK293 cells stably or transiently expressing AT1R fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Venus or GFP).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
White, clear-bottom 96-well plates.
-
This compound stock solution.
-
BRET substrate (e.g., Coelenterazine h).
-
Plate reader capable of measuring dual-wavelength luminescence.
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells expressing the BRET constructs in appropriate media. If using transient transfection, transfect cells 24-48 hours before the assay.
-
Cell Plating: Seed the cells into white, clear-bottom 96-well plates at a suitable density and allow them to attach overnight.
-
Starvation: The following day, replace the growth medium with serum-free medium and incubate for at least 2 hours to reduce basal signaling.
-
Stimulation: Prepare serial dilutions of this compound in serum-free medium. Add the diluted compound to the wells and incubate for the desired time (e.g., 5-30 minutes) at 37°C. Include a vehicle control.
-
Substrate Addition: Add the BRET substrate (e.g., Coelenterazine h) to each well at a final concentration of 5 µM.
-
BRET Measurement: Immediately after substrate addition, measure the luminescence at two wavelengths (e.g., ~475 nm for the donor and ~530 nm for the acceptor) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of ERK1/2 phosphorylation in response to this compound stimulation by Western blotting.
Materials:
-
Cells expressing AT1 receptor (e.g., HEK293-AT1R or primary vascular smooth muscle cells).
-
Cell culture medium.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours before stimulation.
-
Stimulation: Treat the cells with various concentrations of this compound for a short duration (typically 5-15 minutes). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-t-ERK1/2 antibody as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the t-ERK1/2 signal.
Protocol 3: Glycogen Synthesis Assay in Primary Hepatocytes
This protocol is adapted from studies demonstrating the effect of this compound on insulin-stimulated glycogen synthesis.[4]
Materials:
-
Primary rat or mouse hepatocytes.
-
Hepatocyte culture medium.
-
This compound.
-
Insulin.
-
D-[14C]-glucose.
-
Glycogen isolation solution (e.g., 30% KOH).
-
Ethanol.
-
Scintillation fluid and counter.
Procedure:
-
Hepatocyte Isolation and Culture: Isolate primary hepatocytes from rats or mice using standard collagenase perfusion methods and plate them on collagen-coated dishes.
-
Pre-treatment: After cell attachment, pre-treat the hepatocytes with this compound (e.g., 1 µM) or vehicle for a prolonged period (e.g., 16-24 hours).
-
Stimulation: Wash the cells and incubate them in fresh medium containing D-[14C]-glucose and stimulate with or without insulin (e.g., 100 nM) for 2-4 hours.
-
Glycogen Isolation:
-
Wash the cells with PBS.
-
Add 30% KOH to the cells to dissolve them and hydrolyze proteins.
-
Heat the samples at 95°C for 30 minutes.
-
Precipitate the glycogen by adding cold ethanol and incubating at -20°C.
-
Centrifuge to pellet the glycogen and wash the pellet with ethanol.
-
-
Quantification:
-
Resuspend the glycogen pellet in water.
-
Measure the radioactivity by liquid scintillation counting.
-
Determine the total protein content in parallel wells for normalization.
-
-
Data Analysis: Express the results as DPM (disintegrations per minute) per mg of protein. Compare the insulin-stimulated glycogen synthesis in the presence and absence of this compound pre-treatment.
Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. Insights into the Role of Angiotensin-II AT1 Receptor-dependent β-arrestin Signaling in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of β-Arrestin Proteins in Organization of Signaling and Regulation of the AT1 Angiotensin Receptor [frontiersin.org]
- 3. ahajournals.org [ahajournals.org]
- 4. [Sar1, Ile4, Ile8]-angiotensin II Potentiates Insulin Receptor Signalling and Glycogen Synthesis in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (Sar1,Ile4,-Angiotensin II Concentration for Assays
Welcome to the technical support center for the use of (Sar1,Ile4,8)-Angiotensin II (SII Ang II). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when using this biased agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a "biased" agonist?
This compound is a synthetic analog of Angiotensin II. It is classified as a biased agonist for the Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor (GPCR).[1][2] This means that SII Ang II preferentially activates a subset of the receptor's downstream signaling pathways. Specifically, it potently stimulates β-arrestin recruitment and subsequent signaling cascades, such as the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), with minimal activation of the classical G-protein signaling pathways.[1][2][3][4] This property makes it a valuable tool for dissecting the distinct roles of G-protein-dependent and β-arrestin-dependent signaling in AT1R function.
Q2: What are the common applications of this compound in research?
Due to its biased agonism, SII Ang II is frequently used to:
-
Investigate the physiological and pathological roles of β-arrestin-mediated signaling downstream of AT1R.[1][4]
-
Study the mechanisms of receptor internalization and desensitization.[1][2]
-
Explore the potential therapeutic benefits of selectively targeting the β-arrestin pathway, for instance, in cardiovascular diseases or metabolic disorders like diabetes.[5]
-
Serve as a tool compound in drug discovery efforts to identify other biased ligands.[4]
-
Potentiate insulin receptor signaling and glycogen synthesis in hepatocytes.[5]
Q3: What is a typical concentration range for this compound in cell-based assays?
The optimal concentration of SII Ang II is highly dependent on the specific assay, cell type, and the signaling pathway being investigated. However, a general starting point for cell-based assays such as β-arrestin recruitment or ERK1/2 phosphorylation is in the nanomolar (nM) to low micromolar (µM) range. For instance, concentrations ranging from 10 nM to 30 µM have been reported in the literature.[3][6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound?
For optimal stability, it is recommended to store the lyophilized peptide at -20°C. For creating stock solutions, reconstitute the peptide in a suitable solvent, such as sterile water or a buffer like PBS, at a concentration significantly higher than the final working concentration. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C. Studies have shown that Angiotensin II solutions in 0.9% sodium chloride are stable for up to 5 days when stored under refrigeration.[7]
Troubleshooting Guides
Issue 1: Low or No Signal in a β-Arrestin Recruitment Assay
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the EC50 for your specific cell line and assay conditions. |
| Low Receptor Expression | Ensure that the cell line used expresses a sufficient level of the AT1 receptor. If using a transient transfection system, optimize the transfection efficiency. |
| Incorrect Assay incubation Time | The kinetics of β-arrestin recruitment can vary. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal incubation time for maximal signal. |
| Cell Health and Density | Ensure cells are healthy and seeded at the optimal density as determined during assay development. Over-confluent or unhealthy cells may exhibit reduced responsiveness.[8] |
| Reagent Issues | Verify the integrity and proper preparation of all assay reagents, including the detection reagents and substrate. |
Issue 2: High Background Signal in an ERK1/2 Phosphorylation Assay
| Possible Cause | Troubleshooting Step |
| High Basal ERK1/2 Phosphorylation | Serum starvation of cells prior to stimulation is crucial to reduce basal signaling. Optimize the duration of serum starvation (typically 4-18 hours).[9][10] |
| Non-specific Antibody Binding | Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) in your blocking buffer and antibody dilution buffers.[11] Consider using a different blocking agent. |
| Excessive Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[11] |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies effectively.[12] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents to avoid contamination that could lead to non-specific signaling.[12] |
Issue 3: Inconsistent or Variable Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments, as receptor expression and signaling capacity can change with prolonged culturing. |
| Variability in Reagent Preparation | Prepare fresh dilutions of this compound and other critical reagents for each experiment from a validated stock solution. |
| Fluctuations in Incubation Times and Temperatures | Strictly adhere to the optimized incubation times and temperatures for all steps of the assay. Use a calibrated incubator and timer. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding reagents to multi-well plates. Calibrate pipettes regularly. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate or fill them with a buffer or media. Ensure proper humidity control during incubations.[13] |
Quantitative Data Summary
| Parameter | This compound | Angiotensin II (for comparison) | Assay/Cell Type | Reference |
| ERK1/2 Activation | G-protein independent, β-arrestin 2-dependent | G-protein and β-arrestin dependent | HEK-293 cells | [3][14] |
| β-Arrestin Recruitment | Potent agonist | Potent agonist | HEK-293 cells | [1][15] |
| G-Protein Activation | Minimal to no activation | Potent activation | HEK-293 cells | [1][14] |
| Reported Concentration for ERK Activation | 30 µM for 5 min | 160 nM for 5 min | HEK-293 cells | [3] |
| Reported Concentration for Cell Viability Studies | Not specified | 10⁻⁹ M | NRK-52E cells | [16] |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay (Chemiluminescent)
This protocol is a general guideline and should be optimized for your specific cell line and reagents.
-
Cell Plating:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the appropriate assay buffer. A typical concentration range to test would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Include a vehicle control (buffer only) and a positive control (a known AT1R agonist like Angiotensin II).
-
-
Agonist Stimulation:
-
Carefully remove the cell culture medium.
-
Add the diluted this compound or control compounds to the respective wells.
-
Incubate the plate at 37°C for the optimized duration (e.g., 60-90 minutes).
-
-
Detection:
-
Allow the plate to equilibrate to room temperature.
-
Prepare the detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the dose-response curve and calculate the EC₅₀ value.
-
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol provides a general workflow for assessing ERK1/2 phosphorylation.
-
Cell Culture and Serum Starvation:
-
Agonist Treatment:
-
Prepare different concentrations of this compound in serum-free medium.
-
Treat the cells with the agonist for the desired time (e.g., 5, 10, 15 minutes). A time-course experiment is recommended for initial optimization.
-
-
Cell Lysis:
-
After treatment, immediately place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Centrifuge the lysates to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Visualizations
Caption: AT1R Signaling Pathways
Caption: Experimental Workflow
References
- 1. The beta-arrestin pathway-selective type 1A angiotensin receptor (AT1A) agonist [Sar1,Ile4,Ile8]angiotensin II regulates a robust G protein-independent signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The beta-arrestin pathway-selective type 1A angiotensin receptor (AT1A) agonist [Sar1,Ile4,Ile8]angiotensin II regulates a robust G protein-independent signaling network. | Sigma-Aldrich [merckmillipore.com]
- 3. Independent β-arrestin 2 and G protein-mediated pathways for angiotensin II activation of extracellular signal-regulated kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Role of Angiotensin-II AT1 Receptor-dependent β-arrestin Signaling in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Sar1, Ile4, Ile8]-angiotensin II Potentiates Insulin Receptor Signalling and Glycogen Synthesis in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin I and II Stimulate Cell Invasion of SARS-CoV-2: Potential Mechanism via Inhibition of ACE2 Arm of RAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IHC Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. arp1.com [arp1.com]
- 13. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of Angiotensin II on cell viability and apoptosis in rat renal proximal tubular epithelial cells in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Common issues with (Sar1,Ile4,8)-Angiotensin II receptor binding
Welcome to the Technical Support Center for (Sar1,Ile4,8)-Angiotensin II Receptor Binding Assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary binding targets?
This compound is a synthetic analog of the octapeptide hormone Angiotensin II (Ang II)[1]. It is primarily used as a high-affinity ligand for Angiotensin II receptors, particularly the Angiotensin II Type 1 Receptor (AT1R)[1]. While native Ang II activates both G-protein dependent (Gq) and β-arrestin-dependent signaling pathways, this compound is known as a β-arrestin-biased agonist[2]. This means it preferentially activates the β-arrestin pathway without significantly engaging the classical Gq-mediated signaling cascade[2].
Q2: What is the significance of using a β-arrestin-biased agonist like this compound?
Using a biased agonist allows for the selective study of specific signaling pathways downstream of a receptor. The AT1R is a major drug target for conditions like hypertension[2]. While Gq signaling is linked to vasoconstriction, the β-arrestin pathway has different physiological roles[1][2]. By using this compound, researchers can investigate the consequences of β-arrestin activation in isolation, which has been shown to have potential beneficial effects on cardiovascular function and glucose metabolism[1]. It can also be used to study receptor dimerization, as it has been shown to promote the internalization of AT1-B2 receptor heterodimers[3][4].
Q3: Is this compound selective for a specific Angiotensin II receptor subtype?
The Angiotensin II receptors are primarily divided into AT1 and AT2 subtypes[5][6]. While many endogenous peptides like Angiotensin II and III do not distinguish well between these subtypes, synthetic ligands can show marked preference[5][7]. This compound is characterized as an AT1R agonist[1]. For experiments requiring subtype selectivity, it is crucial to use cell lines expressing only the receptor of interest or to use selective antagonists for other subtypes to block their potential contribution.
Troubleshooting Guide
Q4: I am observing very high non-specific binding in my radioligand assay. What are the common causes and solutions?
High non-specific binding (NSB) can obscure the specific binding signal, making data interpretation difficult. It refers to the binding of the radioligand to unintended targets other than the receptor of interest, such as the filter, lipids, or other proteins[8][9].
Possible Causes & Recommended Solutions:
-
Radioligand Concentration is Too High: Using an excessively high concentration of the labeled ligand can saturate non-specific sites.
-
Solution: Perform a saturation binding experiment to determine the optimal concentration, which should ideally be at or below the Kd value for the receptor.
-
-
Inadequate Blocking: The blocking agents in your assay buffer may not be effectively preventing the ligand from sticking to surfaces.
-
Solution: Increase the concentration of the blocking agent (e.g., BSA). Consider adding a small amount of a non-ionic detergent like Tween-20 or using commercially available blocking buffers designed to reduce NSB[9].
-
-
Insufficient Washing: Failure to adequately wash the filters or pellets after incubation can leave unbound radioligand behind.
-
Solution: Increase the number of wash steps (3-4 washes is typical) with ice-cold wash buffer. Ensure the wash volume is sufficient and that the washing is performed rapidly to prevent dissociation of specifically bound ligand[10].
-
-
Lipophilicity of the Ligand: Highly lipophilic ligands can bind non-specifically to cell membranes and filter materials.
-
Solution: Presoak filters in a solution like 0.1-0.5% polyethylenimine (PEI) to reduce surface charge and subsequent non-specific adherence[11].
-
Caption: Troubleshooting workflow for high non-specific binding.
Q5: My specific binding signal is very low or absent. What should I investigate?
Low or no signal suggests a problem with one of the core components of the assay: the ligand, the receptor, or the detection method.
Possible Causes & Recommended Solutions:
-
Degraded Ligand: this compound is a peptide and can degrade if not stored or handled properly.
-
Solution: Store the peptide as a powder at -20°C or colder. Prepare aliquots of reconstituted ligand to avoid repeated freeze-thaw cycles. Test the ligand in a different, validated assay if possible.
-
-
Low Receptor Expression: The tissue or cells used may have a low density (Bmax) of AT1 receptors.
-
Incorrect Assay Conditions: Incubation time, temperature, or buffer composition may be suboptimal.
-
Solution: Ensure the incubation time is sufficient to reach equilibrium (typically 60-120 minutes at room temperature). Verify the pH and ionic strength of your binding buffer.
-
-
Problems with Separation: Inefficient separation of bound and unbound ligand will lead to loss of the specific signal.
-
Solution: If using vacuum filtration, ensure a rapid and complete filtration process. If using centrifugation, ensure the pellet is formed properly and that the supernatant is completely removed without disturbing the pellet[10].
-
Q6: I am struggling with poor reproducibility between experiments. What factors should I standardize?
Poor reproducibility is often caused by minor variations in protocol execution.
Possible Causes & Recommended Solutions:
-
Ligand Stability and Dilution: Peptides can be unstable in solution[13][14]. Serial dilutions, if not performed carefully, can introduce significant errors.
-
Cell/Membrane Preparation: Inconsistent cell harvesting or membrane preparation can lead to variable receptor numbers and activity.
-
Solution: Standardize the entire process, from cell passage number and confluency to the exact centrifugation speeds and buffers used for membrane prep. Prepare a large batch of membranes, characterize it, and freeze aliquots for future use to ensure consistency across multiple experiments[12].
-
-
Pipetting Accuracy: Small volumes are often used in binding assays, making them sensitive to pipetting errors.
-
Solution: Regularly calibrate your pipettes. Use reverse pipetting for viscous solutions. Ensure consistent technique for all additions.
-
-
Incubation Conditions: Variations in time and temperature can affect binding kinetics.
-
Solution: Use a temperature-controlled incubator or water bath. Time all incubation steps precisely with a timer.
-
Experimental Protocols
Protocol: Radioligand Competition Binding Assay for AT1R
This protocol is a general guideline for determining the binding affinity (IC50/Ki) of a test compound against the AT1 receptor using [¹²⁵I]-(Sar1,Ile8)-Angiotensin II as the radioligand and rat liver membranes as the receptor source[11][12].
1. Materials and Reagents:
-
Membrane Preparation: Rat liver membranes expressing AT1a receptors[12].
-
Radioligand: [¹²⁵I]-(Sar1,Ile8)-Angiotensin II.
-
Unlabeled Ligand (for NSB): Unlabeled (Sar1,Ile8)-Angiotensin II.
-
Test Compounds: Your compounds of interest, serially diluted.
-
Binding Buffer: 25 mM Tris-HCl, 1 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 25 mM Tris-HCl, 1 mM MgCl₂, pH 7.4.
-
Filters: Whatman GF/C glass fiber filters, presoaked in 0.3% polyethylenimine[11].
-
Equipment: Vacuum filtration manifold, gamma counter.
2. Procedure:
-
Prepare Reagents: Thaw membrane aliquots on ice. Prepare serial dilutions of your test compound and a high-concentration solution of unlabeled ligand (e.g., 10⁻⁶ M) for determining non-specific binding[11].
-
Set up Assay Tubes: In 1.5 mL tubes, add components in the following order:
-
50 µL Binding Buffer (for Total Binding).
-
50 µL Unlabeled Ligand (for Non-Specific Binding).
-
50 µL of each test compound dilution.
-
-
Add Radioligand: Add 50 µL of [¹²⁵I]-(Sar1,Ile8)-Angiotensin II to all tubes. The final concentration should be near its Kd.
-
Initiate Binding: Add 100 µL of the membrane preparation (e.g., 20-50 µg protein) to each tube to start the reaction. The final assay volume is 200 µL.
-
Incubate: Incubate tubes for 90-120 minutes at room temperature to allow the binding to reach equilibrium.
-
Separate Bound/Unbound: Rapidly terminate the reaction by vacuum filtering the contents of each tube through the presoaked GF/C filters.
-
Wash: Immediately wash each filter three times with 3-4 mL of ice-cold Wash Buffer.
-
Count: Place the filters in tubes and measure the radioactivity using a gamma counter.
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the data as a percentage of specific binding versus the log concentration of the test compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value of the test compound.
Caption: Experimental workflow for a competition binding assay.
Data Presentation
Table 1: Binding Affinities (Kd) of Various Ligands at the AT1 Receptor
This table summarizes representative binding affinity data for common ligands used in Angiotensin II receptor research. Note: Exact values can vary based on experimental conditions, tissue source, and radioligand used.
| Ligand | Receptor Target | Reported Kd (nM) | Ligand Type | Reference |
| [¹²⁵I]-[Sar¹, Ile⁸]Ang II | AT1 | ~0.1 - 0.5 | Radioligand / Agonist | [12],[11] |
| Angiotensin II | AT1 / AT2 | ~1 - 10 | Endogenous Agonist | ,[15] |
| (Sar¹,Ile⁴,⁸)-Angiotensin II | AT1 | Low nM range | Biased Agonist | [2] |
| Losartan (EXP3174) | AT1 | ~10 - 30 | Antagonist (ARB) | |
| Irbesartan | AT1 | ~1 - 5 | Antagonist (ARB) | [16] |
| Valsartan | AT1 | ~5 - 20 | Antagonist (ARB) | [16] |
| PD123319 | AT2 | ~2 - 6 | Selective Antagonist | [7] |
Signaling Pathway Visualization
The diagram below illustrates the biased agonism of this compound at the AT1 receptor compared to the balanced signaling induced by the native ligand, Angiotensin II.
References
- 1. [Sar1, Ile4, Ile8]-angiotensin II Potentiates Insulin Receptor Signalling and Glycogen Synthesis in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Topics in Angiotensin II Type 1 Receptor Research: Focus on Inverse Agonism, Receptor Dimerization and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The arrestin-selective angiotensin AT1 receptor agonist [Sar1,Ile4,Ile8]-AngII negatively regulates bradykinin B2 receptor signaling via AT1-B2 receptor heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Arrestin-selective Angiotensin AT1 Receptor Agonist [Sar1,Ile4,Ile8]-AngII Negatively Regulates Bradykinin B2 Receptor Signaling via AT1-B2 Receptor Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin II receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into ligand recognition and activation of angiotensin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 9. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 13. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 16. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with (Sar1,Ile4,8)-Angiotensin II
Welcome to the technical support center for (Sar1,Ile4,8)-Angiotensin II (SII). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results and optimize their experiments involving this unique peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as SII, is a functionally selective or "biased" agonist for the Angiotensin II Type 1 Receptor (AT1R).[1] Unlike the endogenous ligand Angiotensin II (Ang II), which activates both G protein-dependent and β-arrestin-dependent signaling pathways, SII preferentially activates the β-arrestin pathway with little to no activation of the Gq protein pathway.[2][3][4] This biased agonism makes it a valuable tool for isolating and studying the physiological consequences of β-arrestin signaling downstream of the AT1R.
Q2: Why am I not observing the expected G protein-mediated effects (e.g., vasoconstriction, intracellular calcium influx) typically associated with Angiotensin II?
This is an expected outcome when using SII. The classic effects of Ang II, such as vasoconstriction and a rapid increase in intracellular calcium, are primarily mediated by the activation of the Gq/11 protein pathway.[5] Since SII is a biased agonist that does not significantly engage this pathway, you should expect to see a blunted or absent Gq-mediated response.[2][6] Instead, the cellular effects of SII will be driven by β-arrestin recruitment and its downstream signaling cascades, such as the activation of ERK.[3][4]
Q3: My results show an unexpected inhibition of Bradykinin B2 receptor signaling after applying SII. Why is this happening?
This is a documented instance of receptor cross-talk. The AT1 and Bradykinin B2 receptors can form heterodimers on the cell surface.[5][6] When SII binds to the AT1R portion of this heterodimer, it promotes the recruitment of β-arrestin and triggers the co-internalization of the entire AT1-B2 receptor complex.[5][6] This sequestration of B2 receptors from the cell surface renders them unable to bind bradykinin, thereby negatively regulating, or "blunting," B2 receptor signaling.[5] This effect is a form of lateral allosteric modulation.[6]
Q4: I'm observing an unexpected enhancement of insulin signaling in my hepatocyte culture. Is this a known effect of SII?
Yes, this has been observed in primary rat hepatocytes. Long-term pretreatment with SII has been shown to potentiate insulin-stimulated glycogen synthesis.[7] This effect is mediated by an increase in the insulin-stimulated phosphorylation of Akt and GSK3α/β.[1][7] This signaling enhancement was found to be dependent on the activity of Src and Gαq, indicating a complex, cell-type-specific signaling network.[7]
Q5: How should I properly handle and store this compound?
For long-term storage, the lyophilized peptide should be stored at -20°C or -80°C. Stock solutions should be prepared and stored according to the manufacturer's instructions, which typically recommend storage at -80°C for up to 6 months or -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
| Problem / Unexpected Result | Potential Cause | Recommended Action & Troubleshooting Steps |
| No Gq/11-mediated response (e.g., no intracellular Ca²⁺ flux, no PLC activation). | This is the expected behavior of SII as a β-arrestin biased agonist. | 1. Confirm biased activity: Use a β-arrestin recruitment assay (e.g., BRET, PathHunter) to verify that SII is activating its intended pathway.[5] 2. Positive Control: Run a parallel experiment with standard Angiotensin II to confirm that the cells are responsive to Gq/11 activation. 3. Downstream Check: Measure phosphorylation of ERK1/2, a downstream target of β-arrestin signaling, to confirm pathway activation.[3][4] |
| Inhibition of a non-target GPCR pathway (e.g., Bradykinin B2 receptor). | AT1R heterodimerization with the other GPCR, leading to co-internalization upon SII stimulation.[5][6] | 1. Confirm Heterodimerization: Perform co-immunoprecipitation or BRET/FRET assays to verify the physical interaction between AT1R and the affected receptor.[5] 2. Control Cell Line: Use a cell line that expresses the affected receptor but not AT1R to demonstrate that the inhibitory effect is AT1R-dependent.[6] 3. Quantify Internalization: Use a radioligand binding assay to measure the loss of the affected receptor from the cell surface following SII treatment.[5] |
| Potentiation of insulin receptor (IR) signaling in hepatocytes. | Known effect of SII in this cell type, dependent on Src and Gαq.[7] | 1. Confirm Pathway Dependence: Pre-treat cells with a Src inhibitor (e.g., PP2) or a Gαq inhibitor to see if the potentiating effect of SII is abolished.[7] 2. Measure Downstream Targets: Perform Western blotting to quantify the phosphorylation levels of Akt and GSK3α/β in response to insulin with and without SII pre-treatment.[1][7] |
| High experimental variability. | Peptide degradation or improper handling. | 1. Check Storage: Ensure the peptide and stock solutions are stored at the correct temperature and protected from light.[1] 2. Fresh Aliquots: Use a fresh aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles. 3. Confirm Concentration: Verify the concentration of your stock solution using a peptide quantification assay. |
Quantitative Data Summary
Table 1: Effect of SII Pretreatment on Bradykinin B2 Receptor (B2R) Function in HEK293 Cells
| Parameter | Condition | Result | Reference |
| B2R Cell Surface Density | 20 min pretreatment with SII (100 μM) | ~60% reduction in Bradykinin binding | [5] |
| B2R Ligand Binding Affinity | Pretreatment with SII | No effect | [5][6] |
| Bradykinin-induced Arrestin3 Recruitment to B2R | Pretreatment with SII (100 μM) | No effect | [5][6] |
| Bradykinin-induced Ca²⁺ Influx | Pretreatment with SII | Blunted response | [6] |
Table 2: Effect of SII on Insulin-Stimulated Signaling in Primary Rat Hepatocytes
| Parameter | Condition | Result | Reference |
| Insulin-stimulated Glycogen Synthesis | Long-term pretreatment with SII | Increased | [7] |
| Insulin-stimulated Phosphorylation of Akt | Pretreatment with SII (30 μM for 30 min) | Potentiated | [1][7] |
| Insulin-stimulated Phosphorylation of GSK3α/β | Pretreatment with SII (30 μM for 30 min) | Potentiated | [1][7] |
| Insulin-stimulated Phosphorylation of FOXO1 | Pretreatment with SII | No effect | [7] |
Signaling Pathways and Experimental Workflows
Caption: Canonical vs. Biased AT1R Signaling Pathways.
Caption: SII-induced negative regulation of the B2 receptor.
Caption: SII potentiation of insulin signaling in hepatocytes.
Caption: Troubleshooting workflow for unexpected results.
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay for Receptor Internalization
This protocol is adapted from methodologies used to demonstrate SII-induced co-sequestration of AT1-B2 heterodimers.[5]
-
Cell Culture: Culture cells (e.g., HEK293) co-expressing the receptors of interest (e.g., AT1R and B2R).
-
Treatment: Suspend intact cells in binding buffer and expose them to either vehicle or a saturating concentration of SII (e.g., 100 μM) for 20-30 minutes at 37°C to allow for internalization.
-
Cooling: Immediately transfer the cells to 4°C to stop all internalization processes.
-
Saturation Binding: Perform a saturation binding assay on the intact, cooled cells using a radiolabeled ligand for the receptor of interest (e.g., [³H]bradykinin for the B2 receptor). Incubate with increasing concentrations of the radioligand to determine total binding.
-
Nonspecific Binding: In a parallel set of tubes, perform the same incubation but in the presence of an excess of the corresponding unlabeled ligand (e.g., 10 μM cold bradykinin) to determine non-specific binding.
-
Analysis: Terminate the binding reaction by filtration. Measure the radioactivity on the filters. Calculate specific binding by subtracting non-specific from total binding. A decrease in the maximum binding capacity (Bmax) in the SII-treated cells compared to vehicle-treated cells indicates a loss of cell surface receptors due to internalization.[5]
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for Arrestin Recruitment
This protocol is used to measure the recruitment of β-arrestin to the AT1R.
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding for the AT1R fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Plating: Plate the transfected cells in a white, clear-bottom 96-well plate and culture for 24-48 hours.
-
Assay: Replace the culture medium with a buffer (e.g., HBSS). Add the luciferase substrate (e.g., coelenterazine h).
-
Stimulation: Immediately measure the baseline BRET ratio. Then, add SII at various concentrations to stimulate the cells.
-
Measurement: Measure the light emission at the wavelengths corresponding to the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm) repeatedly over time.
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio upon addition of SII indicates that β-arrestin is being recruited to the AT1R.
Protocol 3: Intracellular Calcium Influx Assay
This assay is used to confirm the lack of Gq/11 pathway activation by SII.
-
Cell Loading: Load cells expressing AT1R with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for several cycles.
-
Stimulation: Inject compounds into the wells. Use a known Gq agonist like standard Angiotensin II as a positive control, SII as the test compound, and buffer as a negative control.
-
Data Acquisition: Immediately after injection, measure the change in fluorescence intensity over time.
-
Analysis: The positive control (Angiotensin II) should produce a sharp increase in fluorescence, indicating calcium release. In contrast, SII should produce little to no change in fluorescence, confirming its bias away from the Gq pathway.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An Insight on Multicentric Signaling of Angiotensin II in Cardiovascular system: A Recent Update [frontiersin.org]
- 4. An Insight on Multicentric Signaling of Angiotensin II in Cardiovascular system: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Arrestin-selective Angiotensin AT1 Receptor Agonist [Sar1,Ile4,Ile8]-AngII Negatively Regulates Bradykinin B2 Receptor Signaling via AT1-B2 Receptor Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The arrestin-selective angiotensin AT1 receptor agonist [Sar1,Ile4,Ile8]-AngII negatively regulates bradykinin B2 receptor signaling via AT1-B2 receptor heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Sar1, Ile4, Ile8]-angiotensin II Potentiates Insulin Receptor Signalling and Glycogen Synthesis in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling (Sar1,Ile4,8)-Angiotensin II
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and using (Sar1,Ile4,8)-Angiotensin II in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of Angiotensin II. It functions as a functionally selective agonist for the Angiotensin II Type 1 Receptor (AT1R).[1][2][3] Its primary mechanism involves biased agonism, meaning it preferentially activates the β-arrestin signaling pathway without significantly activating the classical G-protein-dependent pathways.[4][5] This selective action makes it a valuable tool for studying the distinct roles of β-arrestin in AT1R signaling.
Q2: How should I properly store lyophilized this compound powder?
For optimal stability, the lyophilized powder should be stored in a tightly sealed container, protected from moisture and light.[1] Recommended storage conditions are outlined in the table below.
Q3: What is the recommended procedure for reconstituting this compound?
It is recommended to first allow the vial of lyophilized peptide to reach room temperature before opening to prevent moisture condensation. For most applications, sterile, distilled water is a suitable solvent.[1] For hydrophobic peptides, dissolving in a small amount of DMSO followed by dilution with an aqueous buffer may be necessary.[6] If using water as the solvent for a stock solution, it is advisable to filter-sterilize the solution through a 0.22 µm filter before use.[1]
Q4: What are the recommended storage conditions and stability for reconstituted this compound?
Once reconstituted, the stability of the peptide solution depends on the storage temperature. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to aliquot the stock solution into single-use volumes.
Q5: In what types of in vitro assays is this compound commonly used?
This compound is frequently used in a variety of in vitro assays to investigate AT1R signaling, particularly the β-arrestin pathway. Common applications include:
-
β-arrestin recruitment assays: To measure the ligand-induced recruitment of β-arrestin to the AT1R.[7]
-
ERK1/2 phosphorylation assays: To assess the activation of downstream signaling cascades mediated by β-arrestin.[4]
-
Hepatocyte stimulation assays: To study its effects on insulin receptor signaling and glycogen synthesis.[3][8]
-
Radioligand binding assays: As a competitor to determine the binding affinities of other compounds for the AT1R.[9][10]
Data Summary Tables
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | 1 month | Sealed, away from moisture and light, under nitrogen.[1] |
| -80°C | 6 months | Sealed, away from moisture and light, under nitrogen.[1] | |
| Reconstituted Stock Solution | -20°C | 1 month | Avoid repeated freeze-thaw cycles.[1] |
| -80°C | 6 months | Aliquot into single-use volumes.[1] |
Table 2: Typical Working Concentrations for In Vitro Experiments
| Assay Type | Cell Type | Working Concentration | Incubation Time |
| Hepatocyte Stimulation | Primary Rat Hepatocytes | 30 µM | 30 minutes |
| β-arrestin Recruitment | HEK-293 | 30 µM | 30 minutes |
| ERK1/2 Phosphorylation | HEK-293 | 30 µM | 5 minutes |
Signaling Pathway and Experimental Workflow Diagrams
Caption: AT1R signaling: G-protein vs. β-arrestin biased agonism.
References
- 1. sinobiological.com [sinobiological.com]
- 2. This compound | 185461-45-4 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The beta-arrestin pathway-selective type 1A angiotensin receptor (AT1A) agonist [Sar1,Ile4,Ile8]angiotensin II regulates a robust G protein-independent signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the Role of Angiotensin-II AT1 Receptor-dependent β-arrestin Signaling in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Arrestin-selective Angiotensin AT1 Receptor Agonist [Sar1,Ile4,Ile8]-AngII Negatively Regulates Bradykinin B2 Receptor Signaling via AT1-B2 Receptor Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Independent β-arrestin 2 and G protein-mediated pathways for angiotensin II activation of extracellular signal-regulated kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Sar1, Ile4, Ile8]-angiotensin II Potentiates Insulin Receptor Signalling and Glycogen Synthesis in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to Angiotensin II and its Biased Agonist, (Sar1,Ile4,8)-Angiotensin II, in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional activities of the endogenous peptide hormone Angiotensin II (Ang II) and its synthetic analog, (Sar1,Ile4,8)-Angiotensin II (SII). The primary distinction lies in their downstream signaling mechanisms at the Angiotensin II Type 1 Receptor (AT1R), a critical regulator of cardiovascular physiology. While Ang II is a balanced agonist, activating both G-protein and β-arrestin pathways, SII is a potent β-arrestin-biased agonist. This functional selectivity makes SII an invaluable tool for dissecting the distinct physiological roles of these two major signaling arms.
Comparative Functional Activity: Quantitative Data
The following tables summarize the quantitative data from key functional assays, comparing the receptor binding affinity and the potency and efficacy of Ang II and SII in activating G-protein versus β-arrestin-mediated signaling pathways.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Binding Affinity (Kᵢ, nM) | Cell System/Tissue |
| Angiotensin II | AT1R | ~0.2 - 2.0 | Various cell lines (e.g., HEK293, COS-7), smooth muscle cells |
| This compound | AT1R | ~1.0 - 5.0 | HEK293 cells, vascular smooth muscle cells |
Note: Binding affinities can vary depending on the specific cell type, membrane preparation, and radioligand used in the assay.
Table 2: G-Protein Dependent Signaling (Calcium Mobilization)
| Ligand | Assay | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % of Ang II) | Cell System |
| Angiotensin II | Intracellular Ca²⁺ Release | ~1 - 10 | 100% | HEK293-AT1R, Vascular Smooth Muscle Cells |
| This compound | Intracellular Ca²⁺ Release | >1000 | <10% (Partial Agonist / Antagonist) | HEK293-AT1R, Vascular Smooth Muscle Cells |
Table 3: β-Arrestin Dependent Signaling
| Ligand | Assay | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % of Ang II) | Cell System |
| Angiotensin II | β-Arrestin 2 Recruitment | ~5 - 50 | 100% | HEK293-AT1R |
| This compound | β-Arrestin 2 Recruitment | ~10 - 100 | ~100% | HEK293-AT1R |
| Angiotensin II | ERK 1/2 Phosphorylation | ~1 - 10 | 100% | HEK293-AT1R |
| This compound | ERK 1/2 Phosphorylation | ~5 - 50 | ~100% | HEK293-AT1R |
Angiotensin II Receptor Signaling Pathways
The AT1 receptor, a G-protein coupled receptor (GPCR), initiates signaling through two principal pathways. The canonical pathway involves coupling to the Gq/11 family of G-proteins, while the non-canonical pathway is mediated by β-arrestins. Angiotensin II activates both pathways, whereas this compound preferentially activates the β-arrestin pathway.
Caption: AT1R signaling cascade for Ang II and biased agonist SII.
Experimental Methodologies
Detailed protocols for the key functional assays are provided below. These represent standard methodologies used in the field.
Caption: Workflow for comparing Ang II and SII in functional assays.
Radioligand Binding Assay (Competition)
This assay determines the affinity of Ang II and SII for the AT1 receptor.
-
Cell Preparation: Membranes are prepared from HEK293 cells stably expressing the human AT1R. Protein concentration is determined using a BCA assay.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Procedure:
-
In a 96-well plate, add 25 µL of assay buffer, 25 µL of competing ligand (unlabeled Ang II or SII at various concentrations), and 25 µL of a fixed concentration of radioligand (e.g., 0.1 nM ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II).
-
Initiate the binding reaction by adding 125 µL of the cell membrane preparation (containing 5-10 µg of protein).
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through a GF/C filter plate, followed by three washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Allow filters to dry, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis: Non-linear regression analysis of the competition binding curves is used to calculate the IC₅₀ values, which are then converted to Kᵢ (inhibition constant) values using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay measures the activation of the Gq pathway by quantifying the release of intracellular calcium.
-
Cell Preparation: HEK293-AT1R cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a probenecid-containing buffer for 1 hour at 37°C in the dark.
-
Procedure:
-
The plate is placed into a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
A baseline fluorescence reading is established for approximately 10-20 seconds.
-
The instrument automatically adds varying concentrations of the agonist (Ang II or SII) to the wells.
-
Fluorescence intensity is monitored in real-time for an additional 2-3 minutes to capture the transient increase in intracellular calcium.
-
-
Data Analysis: The peak fluorescence response is normalized to the baseline. Dose-response curves are generated using non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for each ligand.
β-Arrestin Recruitment Assay (BRET)
This assay directly measures the recruitment of β-arrestin to the activated AT1R.
-
Cell Preparation: HEK293 cells are co-transfected with plasmids encoding for AT1R fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a yellow fluorescent protein (YFP). Transfected cells are seeded in 96-well white microplates.
-
Procedure:
-
Twenty-four to forty-eight hours post-transfection, the cell culture medium is replaced with a suitable assay buffer (e.g., HBSS).
-
The luciferase substrate, coelenterazine h, is added to each well, and the plate is incubated for 5-10 minutes.
-
A baseline Bioluminescence Resonance Energy Transfer (BRET) signal is measured using a plate reader capable of simultaneous dual-emission detection (e.g., 480 nm for Rluc and 530 nm for YFP).
-
Ligands (Ang II or SII) at various concentrations are added, and BRET measurements are read kinetically for 20-30 minutes.
-
-
Data Analysis: The BRET ratio is calculated (YFP emission / Rluc emission). The net BRET signal is determined by subtracting the baseline ratio from the ligand-induced ratio. Dose-response curves are plotted to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
Summary of Functional Differences
The experimental data consistently demonstrate a clear functional divergence between Angiotensin II and this compound.
-
Angiotensin II acts as a high-potency, full agonist for both G-protein-mediated (calcium mobilization) and β-arrestin-mediated (recruitment, ERK activation) signaling pathways.
-
This compound functions as a potent, high-efficacy agonist for the β-arrestin pathway. However, it is a very weak partial agonist or a functional antagonist of the G-protein pathway, failing to elicit a significant calcium response even at high concentrations. This profile defines it as a β-arrestin-biased agonist.
Caption: Functional comparison of Ang II vs. SII at the AT1R.
Conclusion
The distinct signaling profiles of Angiotensin II and this compound highlight the concept of biased agonism at the AT1 receptor. While Ang II robustly activates both Gq and β-arrestin signaling, SII selectively engages the β-arrestin pathway. This makes SII an essential pharmacological tool for researchers investigating the specific downstream consequences of β-arrestin-mediated signaling in isolation from G-protein activation. The use of such biased ligands is crucial for advancing our understanding of GPCR biology and for the development of novel therapeutics with improved efficacy and reduced side effects.
Comparative Analysis of (Sar1,Ile4,8)-Angiotensin II: A Guide to Reproducible AT1R Signaling Experiments
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of (Sar1,Ile4,8)-Angiotensin II, a biased agonist of the Angiotensin II Type 1 (AT1) receptor, with the endogenous ligand Angiotensin II and the selective antagonist Losartan. This document aims to enhance the reproducibility of experiments by presenting supporting experimental data, detailed protocols for key assays, and visualizations of the associated signaling pathways.
This compound, also known as SII Ang II, is a synthetic analog of Angiotensin II. It is characterized as a biased agonist, meaning it selectively activates a subset of the downstream signaling pathways mediated by the AT1 receptor. Specifically, it preferentially activates the β-arrestin pathway without stimulating the classical Gq protein-mediated signaling cascade.[1][2][3] This unique property makes it a valuable tool for dissecting the distinct physiological roles of these two major signaling arms of the AT1 receptor.
Performance Comparison: this compound vs. Alternatives
To provide a clear and objective comparison, the following tables summarize the performance of this compound against Angiotensin II and Losartan in key functional assays that delineate their distinct signaling properties at the AT1 receptor.
Table 1: Gq Protein Activation
This table compares the ability of the compounds to activate the Gq protein pathway, typically measured by the accumulation of inositol phosphates (IP) or through GTPγS binding assays.
| Compound | Assay Type | Concentration Range | EC50 / IC50 | Maximum Response (% of Ang II) | Reference |
| Angiotensin II | Inositol Phosphate Accumulation | 10⁻¹⁰ M - 10⁻⁶ M | ~1 nM | 100% | [4] |
| This compound | Inositol Phosphate Accumulation | Up to 10⁻⁵ M | No significant activity | ~0% | [5] |
| Losartan | Inositol Phosphate Accumulation (inhibition of Ang II) | 10⁻⁹ M - 10⁻⁵ M | ~10 nM | N/A (Antagonist) | [6] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: β-Arrestin Recruitment
This table illustrates the recruitment of β-arrestin to the activated AT1 receptor, a hallmark of the G-protein independent pathway, often quantified using Bioluminescence Resonance Energy Transfer (BRET) assays.
| Compound | Assay Type | Concentration Range | EC50 | Maximum Response (% of Ang II) | Reference |
| Angiotensin II | BRET | 10⁻¹⁰ M - 10⁻⁶ M | ~5 nM | 100% | [7][8] |
| This compound | BRET | 10⁻⁹ M - 10⁻⁵ M | ~50 nM | ~80-100% | [7][9] |
| Losartan | BRET (inhibition of Ang II) | 10⁻⁹ M - 10⁻⁵ M | ~20 nM | N/A (Antagonist) | [1] |
Note: Data is compiled from multiple sources and experimental conditions may vary. The maximal response of this compound can vary depending on the specific BRET assay configuration.
Table 3: ERK1/2 Phosphorylation
This table shows the downstream effect of receptor activation on the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which can be activated by both Gq and β-arrestin pathways.
| Compound | Assay Type | Time Point | Concentration for Max Response | Fold Increase over Basal | Reference |
| Angiotensin II | Western Blot | 5 min | 100 nM | ~5-10 fold | [10] |
| This compound | Western Blot | 5-10 min | 1 µM | ~3-6 fold | [1] |
| Losartan | Western Blot (inhibition of Ang II) | 5 min | 10 µM | Blocks Ang II-induced increase | [6] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Fold increase can be highly cell-type and context-dependent.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathways
Caption: Comparative signaling pathways of AT1R ligands.
Experimental Workflow: β-Arrestin Recruitment BRET Assay
Caption: Workflow for a β-Arrestin BRET assay.
Experimental Workflow: ERK1/2 Phosphorylation Western Blot
Caption: Workflow for ERK1/2 Phosphorylation Western Blot.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of protocols for the key assays mentioned.
Gq Protein Activation: Inositol Phosphate Accumulation Assay
This assay measures the production of inositol phosphates (IPs), a downstream product of Gq protein activation and subsequent phospholipase C (PLC) activity.
-
Cell Culture and Labeling:
-
Stimulation:
-
Wash the cells and pre-incubate with LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Add varying concentrations of Angiotensin II, this compound, or Losartan (in the presence of a fixed concentration of Angiotensin II for antagonist assessment) and incubate for a defined period (e.g., 30-60 minutes).
-
-
Extraction and Separation:
-
Terminate the reaction by adding a solution like cold trichloroacetic acid.
-
Separate the inositol phosphates from the cell lysate using anion-exchange chromatography columns.[4]
-
-
Quantification:
-
Quantify the amount of [³H]-labeled inositol phosphates using liquid scintillation counting.
-
Normalize the data to the total radioactivity in the lipid fraction.
-
β-Arrestin Recruitment: Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a proximity-based assay that measures the interaction between two proteins in live cells.
-
Plasmid Construction and Transfection:
-
Construct fusion proteins of the AT1 receptor with a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin with a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Co-transfect cells (e.g., HEK293) with the plasmids encoding the AT1R-Rluc and β-arrestin-YFP fusion proteins.[8]
-
-
Assay Preparation:
-
Seed the transfected cells into a white, clear-bottom 96-well plate and allow them to adhere.
-
Prior to the assay, replace the culture medium with a serum-free medium and incubate for a period to reduce basal signaling.
-
-
Ligand Stimulation and BRET Measurement:
-
Add the BRET substrate (e.g., coelenterazine h) to the wells.
-
Immediately add serial dilutions of the test compounds (Angiotensin II, this compound, or Losartan followed by Angiotensin II).
-
Measure the light emission at two wavelengths simultaneously using a BRET-compatible plate reader: one corresponding to the donor emission (e.g., ~475 nm) and the other to the acceptor emission (e.g., ~530 nm).[8]
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Plot the net BRET ratio against the ligand concentration to generate dose-response curves and determine EC50 or IC50 values.
-
ERK1/2 Phosphorylation: Western Blotting
This technique is used to detect and quantify the level of phosphorylated ERK1/2, a key downstream signaling molecule.
-
Cell Treatment and Lysis:
-
Culture cells to an appropriate confluency and then serum-starve them to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with the desired concentrations of ligands for specific time points (e.g., 2, 5, 10, 30 minutes).
-
Immediately lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Prepare samples for electrophoresis by adding Laemmli buffer and heating.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imager or X-ray film.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody that recognizes total ERK1/2.
-
Quantify the band intensities using densitometry software and express the p-ERK1/2 level as a ratio to total ERK1/2.[10]
-
References
- 1. Biased agonism of the angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Current Topics in Angiotensin II Type 1 Receptor Research: Focus on Inverse Agonism, Receptor Dimerization and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin II-induced increase in inositol 1,4,5-trisphosphate in cultured rat mesangial cells: evidence by refined high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The [35S]GTPγS binding assay: approaches and applications in pharmacology | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. H.p.l.c. analysis of inositol monophosphate isomers formed on angiotensin II stimulation of rat adrenal glomerulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of (Sar¹,Ile⁴,⁸)-Angiotensin II for the Angiotensin II Type 1 Receptor (AT1R)
This guide provides a comparative analysis of (Sar¹,Ile⁴,⁸)-Angiotensin II (SII Ang II), an analog of Angiotensin II, and its specificity for the Angiotensin II Type 1 Receptor (AT1R). The information presented is intended for researchers, scientists, and drug development professionals, offering experimental data and detailed protocols to validate the binding and functional selectivity of this compound.
(Sar¹,Ile⁴,⁸)-Angiotensin II is recognized as a functionally selective or "biased" agonist of the AT1R.[1][2] This implies that it preferentially activates a subset of the downstream signaling pathways typically initiated by the endogenous ligand, Angiotensin II.[1] Understanding its specificity is crucial for its application as a research tool and for potential therapeutic development.
Comparative Binding Affinity
The specificity of a ligand is fundamentally determined by its binding affinity for its intended target relative to other potential targets. In the context of Angiotensin II analogs, the primary off-target receptor of concern is the Angiotensin II Type 2 Receptor (AT2R), which can mediate opposing physiological effects to AT1R.[3][4][5]
Competitive radioligand binding assays are the gold standard for quantifying the binding affinity (Ki or IC50) of a test compound against a specific receptor.[6] The following table summarizes available data comparing the binding characteristics of Angiotensin II and its analog, (Sar¹,Ile⁸)-Angiotensin II, for AT1R and AT2R.
| Ligand | Receptor Subtype | Dissociation Constant (Kd) / IC50 | Species/Tissue | Reference |
| ¹²⁵I-[Sar¹,Ile⁸] Ang II | AT1R | 1.2 nM (Kd) | Ovine Tissues | [7] |
| ¹²⁵I-[Sar¹,Ile⁸] Ang II | AT2R | 0.3 nM (Kd) | Ovine Tissues | [7] |
| [Sar¹,Ile⁸]AII | Amphibian AII Receptor | 0.91 nM (IC50) | Xenopus laevis cardiac membranes | [8] |
| Angiotensin II | Amphibian AII Receptor | 2.0 nM (IC50) | Xenopus laevis cardiac membranes | [8] |
Note: Data for (Sar¹,Ile⁴,⁸)-Angiotensin II was not explicitly found in the search results. The data presented for the closely related analog (Sar¹,Ile⁸)-Angiotensin II indicates a higher affinity for the AT2R than the AT1R in ovine tissues, a critical consideration for specificity.[7]
Experimental Protocols for Specificity Validation
To comprehensively validate the specificity of (Sar¹,Ile⁴,⁸)-Angiotensin II for AT1R, a combination of binding and functional assays is recommended.
Competitive Radioligand Binding Assay
This assay directly measures the ability of (Sar¹,Ile⁴,⁸)-Angiotensin II to displace a radiolabeled ligand from AT1R and AT2R, allowing for the determination of its binding affinity and selectivity.
Objective: To determine the inhibitory constant (Ki) of (Sar¹,Ile⁴,⁸)-Angiotensin II for AT1R and AT2R.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing AT1R or AT2R in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[9]
-
Centrifuge the homogenate to pellet the membranes.[9]
-
Wash the pellet and resuspend it in a binding buffer.[9]
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[9]
-
-
Binding Reaction:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled AT1R or AT2R ligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]AngII).[6][10]
-
Add increasing concentrations of unlabeled (Sar¹,Ile⁴,⁸)-Angiotensin II to compete for binding.[6]
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).[10]
-
Incubate the plate to allow the binding to reach equilibrium.[6]
-
-
Separation and Detection:
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.[9]
-
Plot the specific binding as a function of the log concentration of (Sar¹,Ile⁴,⁸)-Angiotensin II to generate a competition curve.
-
Calculate the IC50 value (the concentration of (Sar¹,Ile⁴,⁸)-Angiotensin II that inhibits 50% of specific binding) from the curve.[6]
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[9]
-
Calcium Mobilization Assay
This functional assay measures the activation of the Gq protein-coupled signaling pathway, a primary downstream effect of AT1R activation.[11][12]
Objective: To assess the ability of (Sar¹,Ile⁴,⁸)-Angiotensin II to induce intracellular calcium release via AT1R.
Methodology:
-
Cell Culture:
-
Dye Loading:
-
Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.[11][13]
-
The instrument adds varying concentrations of (Sar¹,Ile⁴,⁸)-Angiotensin II to the wells.
-
Immediately record the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.[11]
-
-
Data Analysis:
-
Quantify the peak fluorescence response for each concentration of the agonist.
-
Plot the response as a function of the log concentration of (Sar¹,Ile⁴,⁸)-Angiotensin II to generate a dose-response curve.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response).
-
ERK1/2 Phosphorylation Assay
This assay assesses the activation of the mitogen-activated protein kinase (MAPK) pathway, which can be initiated by both G protein-dependent and β-arrestin-mediated signaling downstream of AT1R.[15][16]
Objective: To determine if (Sar¹,Ile⁴,⁸)-Angiotensin II stimulates the phosphorylation of ERK1/2.
Methodology (using Western Blot):
-
Cell Stimulation:
-
Culture AT1R-expressing cells to near confluence.
-
Serum-starve the cells to reduce basal ERK phosphorylation.
-
Stimulate the cells with various concentrations of (Sar¹,Ile⁴,⁸)-Angiotensin II for a specific time (e.g., 5-10 minutes).
-
-
Protein Extraction:
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[15]
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal.
-
Plot the normalized p-ERK levels against the log concentration of (Sar¹,Ile⁴,⁸)-Angiotensin II to generate a dose-response curve and determine the EC50.
-
AT1R Signaling Pathways
Activation of the AT1R by an agonist like Angiotensin II initiates a complex network of intracellular signaling pathways.[17][18] These can be broadly categorized into G protein-dependent and G protein-independent (β-arrestin-mediated) pathways. A biased agonist like (Sar¹,Ile⁴,⁸)-Angiotensin II may preferentially activate one of these branches.
By employing the described experimental protocols, researchers can rigorously validate the specificity and functional selectivity of (Sar¹,Ile⁴,⁸)-Angiotensin II for the AT1R, providing a solid foundation for its use in further investigation of the renin-angiotensin system.
References
- 1. [Sar1, Ile4, Ile8]-angiotensin II Potentiates Insulin Receptor Signalling and Glycogen Synthesis in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The arrestin-selective angiotensin AT1 receptor agonist [Sar1,Ile4,Ile8]-AngII negatively regulates bradykinin B2 receptor signaling via AT1-B2 receptor heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Role of Angiotensin Receptor Type I and Type II in the Development of Common Cardiac Problems | Semantic Scholar [semanticscholar.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amphibian myocardial angiotensin II receptors are distinct from mammalian AT1 and AT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. AT1-receptor response to non-saturating Ang-II concentrations is amplified by calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 15. repository.ias.ac.in [repository.ias.ac.in]
- 16. G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Angiotensin II Type I Receptor (AT1R): The Gate towards COVID-19-Associated Diseases [mdpi.com]
A Comparative Analysis of (Sar1,Ile4,8)-Angiotensin II and Saralasin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two critical angiotensin II analogs: (Sar1,Ile4,8)-Angiotensin II and Saralasin. This document outlines their distinct mechanisms of action, binding affinities, and physiological effects, supported by experimental data and detailed methodologies.
This compound and Saralasin are both synthetic analogs of the endogenous peptide hormone Angiotensin II (Ang II), a key regulator of blood pressure and cardiovascular homeostasis. While both molecules interact with angiotensin II receptors, they elicit distinct downstream cellular responses. This compound acts as a biased agonist, preferentially activating the β-arrestin signaling pathway, whereas Saralasin functions as a competitive antagonist with partial agonist properties, primarily affecting G-protein signaling. Understanding these differences is crucial for their application in research and potential therapeutic development.
Molecular Profile and Mechanism of Action
Saralasin , with the amino acid sequence [Sar¹, Val⁵, Ala⁸]-Angiotensin II, is a competitive antagonist at the Angiotensin II receptor type 1 (AT1R).[1] Its structure allows it to bind to the receptor, thereby blocking the binding of the endogenous agonist, Angiotensin II. However, Saralasin also exhibits partial agonist activity, meaning it can weakly activate the receptor's signaling cascade, though to a much lesser extent than the full agonist Angiotensin II.[2] This dual activity is dependent on the physiological context, such as the subject's sodium balance and renin levels.[3]
This compound , on the other hand, is a prime example of a biased agonist. It selectively activates the β-arrestin pathway downstream of the AT1 receptor, without significantly engaging the classical G-protein signaling pathway that is responsible for the primary pressor effects of Angiotensin II.[4] This biased agonism has been shown to have potential therapeutic benefits, such as lowering blood pressure and enhancing cardiac performance in specific settings.[4]
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and Saralasin, focusing on their binding affinities for angiotensin receptors.
| Compound | Receptor | Binding Affinity (Kd or Ki) | Species/Tissue | Reference |
| (Sar1,Ile8)-Angiotensin II (iodinated) | AT1 | 1.2 nM (Kd) | Ovine | [5] |
| AT2 | 0.3 nM (Kd) | Ovine | [5] | |
| Saralasin | AT1 | 0.32 nM (Ki) for 74% of sites | Rat Liver Membranes | [2] |
| AT1 | Not specified | Not specified | [1] | |
| AT2 | Approximately equal affinity to AT1 | Not specified | [1] |
Note: Data for this compound is for its commonly used radiolabeled form, 125I-[Sar1,Ile8] Angiotensin II. Direct comparative binding studies of the unlabeled this compound and Saralasin in the same experimental setup are limited in the public domain.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways activated by Saralasin and this compound upon binding to the AT1 receptor.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used to characterize these compounds.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound and Saralasin for AT1 and AT2 receptors.
Materials:
-
Cell membranes expressing AT1 or AT2 receptors (e.g., from transfected cell lines or tissues like rat liver).
-
Radiolabeled ligand (e.g., 125I-[Sar1,Ile8] Angiotensin II).
-
Unlabeled competitor ligands (this compound and Saralasin).
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and bovine serum albumin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Saturation Binding (for Kd of radioligand):
-
Incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled ligand.
-
For non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled antagonist.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine Kd and Bmax (receptor density).
-
-
Competition Binding (for Ki of unlabeled ligands):
-
Incubate a fixed concentration of the radiolabeled ligand and a fixed amount of membrane protein with increasing concentrations of the unlabeled competitor ligand (this compound or Saralasin).
-
Separate bound and free radioligand by filtration.
-
Quantify the radioactivity.
-
Analyze the data to determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
β-Arrestin Recruitment Assay (e.g., BRET or PathHunter)
This assay measures the recruitment of β-arrestin to the activated receptor, a hallmark of biased agonism.
Objective: To quantify the potency and efficacy of this compound in recruiting β-arrestin to the AT1 receptor.
Materials:
-
HEK293 cells co-expressing AT1R fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) for BRET.
-
Or, cells engineered for a complementation assay like PathHunter, where receptor and β-arrestin are tagged with enzyme fragments.
-
Test compounds (this compound).
-
Substrate for the bioluminescent enzyme (e.g., coelenterazine for Rluc).
-
Plate reader capable of detecting both luminescence and fluorescence (for BRET) or just luminescence (for PathHunter).
Procedure:
-
Culture the engineered cells in a microplate.
-
Add increasing concentrations of the test compound.
-
Incubate for a specified time to allow for receptor activation and β-arrestin recruitment.
-
Add the substrate for the bioluminescent reaction.
-
Measure the light emission at the wavelengths corresponding to the donor and acceptor (for BRET) or the total luminescence (for PathHunter).
-
Calculate the BRET ratio or the fold increase in luminescence.
-
Plot the data as a dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) for β-arrestin recruitment.
G-Protein Activation Assay (e.g., [³⁵S]GTPγS Binding Assay)
This functional assay measures the activation of G-proteins by a GPCR agonist.
Objective: To assess the partial agonist activity of Saralasin and the lack of G-protein activation by this compound at the AT1 receptor.
Materials:
-
Cell membranes expressing the AT1 receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP.
-
Test compounds (Saralasin, this compound, and a full agonist like Angiotensin II).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Add increasing concentrations of the test compound along with [³⁵S]GTPγS.
-
Incubate to allow for receptor activation and [³⁵S]GTPγS binding to the activated Gα subunit.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Quantify the radioactivity on the filters.
-
Plot the data as a dose-response curve to determine the EC₅₀ and Emax for G-protein activation. Saralasin is expected to show a lower Emax than Angiotensin II, while this compound should show little to no stimulation.
Conclusion
The comparative analysis of this compound and Saralasin reveals two distinct pharmacological profiles at the angiotensin II receptors. Saralasin acts as a classical competitive antagonist with partial agonist properties, primarily modulating G-protein-mediated signaling. In contrast, this compound is a biased agonist, selectively engaging the β-arrestin pathway. This fundamental difference in their mechanism of action has significant implications for their use in research to dissect the complex signaling of the renin-angiotensin system and for the potential development of novel therapeutics with improved efficacy and side-effect profiles. The provided experimental protocols offer a foundation for researchers to further investigate and characterize these and other angiotensin II receptor ligands.
References
- 1. Saralasin and Sarile Are AT2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative study of an angiotensin-II analog and a converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Sar1, Ile4, Ile8]-angiotensin II Potentiates Insulin Receptor Signalling and Glycogen Synthesis in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 125I[Sar(1)Ile(8)] angiotensin II has a different affinity for AT(1) and AT(2) receptor subtypes in ovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for (Sar1,Ile4,8)-Angiotensin II
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate, essential guidance for the safe handling and disposal of (Sar1,Ile4,8)-Angiotensin II, a bioactive peptide. Adherence to these protocols is critical to minimize exposure risks and maintain a secure research environment.
This compound is not classified as a hazardous substance; however, its comprehensive toxicological properties have not been fully investigated[1][2]. Therefore, treating the compound with a high degree of caution and adhering to standard laboratory safety procedures is imperative.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Safety goggles with side-shields | Protects against splashes or aerosols entering the eyes[2][3]. |
| Hands | Chemical-resistant gloves (Nitrile preferred) | Prevents skin contact with the peptide[3][4][5]. Gloves should be inspected before use and changed if contaminated[2][4]. |
| Body | Laboratory coat or gown | Prevents contamination of personal clothing[6]. |
| Respiratory | Respirator (if necessary) | Recommended in poorly ventilated areas or when there is a risk of inhaling dust or aerosols[3][5][6]. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final use is crucial for safety and for preserving the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, verify the integrity of the packaging and container.
-
Store the lyophilized peptide at -20°C or -80°C, protected from direct light and moisture to prevent degradation[7][8][9].
-
Keep the container tightly sealed when not in use[6].
2. Preparation for Use:
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can compromise the peptide's stability[8][9][10].
-
Handle the compound in a well-ventilated area to minimize inhalation exposure[3][5].
-
Avoid the formation of dust and aerosols during handling[2][3][5][6].
3. Handling Procedures:
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing[3][6][7].
-
After handling, wash hands and any exposed skin thoroughly with soap and water[2][7].
4. In Case of a Spill:
-
For minor spills, gently sweep up the solid material, avoiding dust formation, or collect it with a wet cloth[6][7].
-
Place the collected material into a suitable, sealed container for proper disposal[6][7].
Disposal Plan: Responsible Waste Management
Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Unused or expired this compound should be treated as chemical waste[10].
-
Disposal Method: Do not dispose of the peptide in the regular trash or down the drain[11].
-
Follow your institution's and local environmental regulations for chemical waste disposal[6][11].
-
A recommended disposal method is to dissolve the peptide in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber[6].
-
Collect all waste materials in a designated, properly labeled, and sealed container.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. targetmol.com [targetmol.com]
- 4. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. peptide.co.jp [peptide.co.jp]
- 7. ruixibiotech.com [ruixibiotech.com]
- 8. genscript.com [genscript.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cosmicpeptides.com [cosmicpeptides.com]
- 11. intelligenthq.com [intelligenthq.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
